2-Chloro-5-methylphenylboronic acid
Description
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXNVYJDBCLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590374 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193353-35-4 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloro-5-methylphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This document details a common synthetic route, expected characterization data, and the logical workflow for its preparation and analysis.
Introduction
This compound (C₇H₈BClO₂) is a substituted arylboronic acid widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its utility stems from its ability to act as a stable, yet reactive, precursor for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The presence of the chloro and methyl substituents on the phenyl ring offers specific steric and electronic properties that are valuable in the synthesis of targeted molecules in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 193353-35-4 | [1] |
| Molecular Formula | C₇H₈BClO₂ | [1] |
| Molecular Weight | 170.40 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 205 °C (literature) | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents such as methanol, and DMSO. | |
| Storage | Store at room temperature, away from moisture and oxidizing agents. | [1] |
Synthesis Pathway
The most common and efficient method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic workup. A plausible and widely used route for the preparation of this compound starts from the corresponding aryl halide, 2-bromo-1-chloro-4-methylbenzene. This pathway involves the formation of a Grignard reagent, followed by borylation and hydrolysis.
Caption: Synthesis pathway for this compound.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the Grignard reaction pathway.
Materials:
-
2-Bromo-1-chloro-4-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Dissolve 2-Bromo-1-chloro-4-methylbenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate dropwise to the cold Grignard solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M aqueous HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound as a white to off-white solid.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. The expected characterization data are summarized below.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic protons (multiplets), methyl protons (singlet), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic carbons, including the carbon attached to boron, and the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Purity Analysis
| Technique | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Melting Point | A sharp melting point close to the literature value of 205 °C. |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to characterization.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided information on its physicochemical properties, a detailed experimental protocol, and expected analytical data serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The reliable preparation and thorough characterization of this important building block are essential for its successful application in the synthesis of novel and complex molecules.
References
Physical and chemical properties of 2-Chloro-5-methylphenylboronic acid
An In-depth Technical Guide to 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a versatile reagent in modern organic synthesis. Detailed experimental protocols for its synthesis, analysis, and application in cross-coupling reactions are included to support its practical use in research and development.
Core Properties and Data
This compound, also known as 6-Chloro-m-tolylboronic acid, is a substituted arylboronic acid.[1][2] Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial building block for constructing complex biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the chloro and methyl groups on the phenyl ring allows for tailored synthetic strategies and influences the electronic properties and reactivity of the molecule.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It presents as a white to off-white crystalline powder and should be stored at room temperature under an inert atmosphere.[1]
| Property | Value | Source |
| CAS Number | 193353-35-4 | [3] |
| Molecular Formula | C₇H₈BClO₂ | [3] |
| Molecular Weight | 170.40 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 205 °C | [1][4][5] |
| Boiling Point | 330.1 ± 52.0 °C | (Predicted) |
| Density | 1.26 ± 0.1 g/cm³ | (Predicted) |
| pKa | 8.33 ± 0.58 | (Predicted) |
| Storage | Room Temperature, Inert Atmosphere |
Spectroscopic Data Summary
While comprehensive spectral data for this compound is not widely published, the expected characteristics can be inferred from its structure and data for analogous compounds. Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methyl protons (singlet, ~2.3-2.5 ppm), Boronic acid protons (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), Methyl carbon (~20-25 ppm), Carbon bearing the boron group will show a characteristic broad signal. |
| FT-IR | O-H stretch (broad, ~3200-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2950 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), B-O stretch (~1300-1400 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z ≈ 170, corresponding to the molecular weight. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would result in a characteristic M+2 peak. |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis, characterization, and application of this compound. The following sections provide generalized yet detailed protocols that can be adapted by researchers.
Synthesis of this compound
A common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7]
Reaction: 2-Bromo-6-chloro-toluene + Mg → (2-Chloro-5-methylphenyl)magnesium bromide (2-Chloro-5-methylphenyl)magnesium bromide + B(OiPr)₃ → Intermediate boronate ester Intermediate boronate ester + H₃O⁺ → this compound
Materials:
-
2-Bromo-6-chloro-toluene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To an oven-dried, three-necked flask under an argon atmosphere, add magnesium turnings and a crystal of iodine. Heat gently to activate the magnesium.
-
Add anhydrous THF, followed by the dropwise addition of a solution of 2-bromo-6-chloro-toluene in THF. Maintain a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add triisopropyl borate via syringe, keeping the internal temperature below -60 °C.
-
Allow the mixture to warm to room temperature and stir overnight.[8]
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) to obtain pure this compound.
Characterization Protocols
Melting Point Determination:
-
Load a small, dry sample of the crystalline product into a capillary tube, sealed at one end.[9][10]
-
Heat the sample rapidly to ~15-20 °C below the expected melting point (205 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[11] A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
NMR Spectroscopy:
-
Dissolve ~10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12][13]
-
Ensure the sample is fully dissolved.
-
Place the tube in a spinner and calibrate it using a depth gauge before inserting it into the NMR spectrometer.[13]
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[14]
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like TMS.[12]
FT-IR Spectroscopy:
-
For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.[15]
-
Collect a background spectrum of the clean ATR crystal.[15][16]
-
Place a small amount of the dry, powdered sample onto the crystal, ensuring complete coverage.[15]
-
Apply pressure using the clamp to ensure good contact.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[15]
-
Clean the crystal thoroughly after analysis.[16]
Mass Spectrometry:
-
Ionize a small sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[17][18]
-
The ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[17][18][19]
-
A detector measures the abundance of each ion.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation and isotopic patterns.[18]
Application in Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.[20][21]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[20]
-
Add the degassed solvent system via syringe.[20]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[20]
Visualized Workflows and Mechanisms
Diagrams created using the DOT language provide clear visualizations of key processes.
Caption: General workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical analytical workflow for compound characterization and purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 193353-35-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. labproinc.com [labproinc.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pennwest.edu [pennwest.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fiveable.me [fiveable.me]
- 20. benchchem.com [benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5-methylphenylboronic acid (CAS: 193353-35-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylphenylboronic acid, with the CAS number 193353-35-4, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its use in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous biologically active molecules. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in its effective and safe utilization.
Chemical Properties and Safety Information
This compound is a white to off-white crystalline powder. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 193353-35-4 |
| Molecular Formula | C₇H₈BClO₂ |
| Molecular Weight | 170.40 g/mol |
| Melting Point | 203-205 °C |
| Synonyms | 2-Chloro-5-methylbenzeneboronic acid, 6-Chloro-m-tolylboronic acid |
| Appearance | White to off-white crystalline powder |
| Storage | Store in a cool, dry place, inert atmosphere, Room Temperature |
Safety and Handling:
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex. The resulting biaryl structures are of immense interest in drug discovery and materials science.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols and Quantitative Data
The versatility of this compound is demonstrated by its successful coupling with a variety of aryl and heteroaryl halides. The following sections provide representative experimental protocols and a summary of reaction conditions and yields.
General Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is outlined below.
Synthesis of 2-(2-Chloro-5-methylphenyl)pyridine
This protocol describes the synthesis of a biaryl compound through the coupling of this compound with 2-bromopyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-Chloro-5-methylphenyl)pyridine.
Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different aryl halides. This data highlights the adaptability of the reagent to a range of substrates and reaction parameters.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~92 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 4 | ~95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~78 |
| 3-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | ~88 |
Applications in Drug Discovery and Medicinal Chemistry
The biaryl and heteroaryl moieties synthesized using this compound are prevalent in a wide array of pharmacologically active compounds. The specific substitution pattern offered by this boronic acid can influence the steric and electronic properties of the final molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic properties.
While direct modulation of signaling pathways by this compound itself is not its intended function, its derivatives have been incorporated into molecules targeting various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, substituted biaryl structures are common in kinase inhibitors, which are a major class of anti-cancer drugs. The synthesis of these complex molecules often relies on robust and versatile methods like the Suzuki-Miyaura coupling.
The logical relationship in the drug discovery process where this compound plays a role is illustrated below.
Conclusion
This compound (CAS: 193353-35-4) is a valuable and versatile reagent in modern organic synthesis. Its primary utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl structures, which are of significant interest to the pharmaceutical and materials science industries. This guide has provided an in-depth overview of its properties, applications, and detailed experimental considerations. By understanding the principles and protocols outlined herein, researchers can effectively leverage this compound to advance their synthetic and drug discovery endeavors. As with any chemical reagent, adherence to proper safety protocols is paramount for its successful and safe implementation in the laboratory.
2-Chloro-5-methylphenylboronic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the chemical properties of 2-Chloro-5-methylphenylboronic acid, a key reagent in organic synthesis.
Chemical Properties and Identifiers
This compound is an organic compound frequently utilized in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules in fields such as pharmaceutical and agrochemical development[1].
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈BClO₂ | [1][2] |
| Molecular Weight | 170.40 g/mol | [1][2][3] |
| CAS Number | 193353-35-4 | [1][2] |
| MDL Number | MFCD06659822 | [1][2] |
| PubChem ID | 17750235 | [1] |
| Melting Point | 205 °C (Lit.) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| InChI Key | JMUXNVYJDBCLPF-UHFFFAOYSA-N | [2] |
Experimental Protocols & Visualizations
This document serves to provide the fundamental molecular formula and weight. As such, it does not contain experimental protocols or signaling pathways that would necessitate procedural diagrams or workflows.
References
Technical Guide: NMR and Mass Spectrometry Analysis of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Chloro-5-methylphenylboronic acid. It includes physicochemical properties, predicted spectral data, comprehensive experimental protocols, and workflow diagrams to support the characterization of this versatile compound in research and development settings.
Compound Identification and Properties
This compound is a key building block in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex molecules for pharmaceuticals and agrochemicals.[1] Its boronic acid functional group also allows for interactions with diols, making it useful in the development of chemical sensors.[1]
Table 1: Compound Identification
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Synonyms | 2-Chloro-5-methylbenzeneboronic acid, 6-Chloro-m-tolylboronic acid[1][2] |
| CAS Number | 193353-35-4[1][2][3] |
| Molecular Formula | C₇H₈BClO₂[1][3] |
| SMILES | CC1=CC=C(C(B(O)O)=C1)Cl[3] |
| InChI Key | JMUXNVYJDBCLPF-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 170.40 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 205 °C | [1][2] |
| Purity | 97.0 to 111.0 % (by Titration) | [2] |
| Storage | Room Temperature, recommended <15°C in a cool, dark place |[2] |
NMR Spectroscopy Data (Predicted)
Obtaining clean NMR spectra for boronic acids can be challenging due to the tendency to form cyclic, trimeric anhydrides (boroxines), which can lead to complex or broad signals.[4] Using a solvent like methanol-d₄ can help break up these oligomers and provide a clearer spectrum, though this will result in the exchange and disappearance of the B(OH)₂ protons.[4]
While specific experimental spectra for this compound are not widely published, the following tables present predicted ¹H and ¹³C NMR data based on its chemical structure and known shifts for similar arylboronic acids.
Table 3: Predicted ¹H NMR Data (Solvent: Methanol-d₄, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.6 - 7.8 | d | 1H | Ar-H (H6) |
| ~ 7.2 - 7.4 | d | 1H | Ar-H (H4) |
| ~ 7.1 - 7.2 | s | 1H | Ar-H (H3) |
| ~ 2.35 | s | 3H | -CH₃ |
Note: The two B(OH)₂ protons are typically broad and exchange with deuterated solvents like Methanol-d₄, making them unobservable.[4]
Table 4: Predicted ¹³C NMR Data (Solvent: Methanol-d₄, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 143 | Ar-C (C2-Cl) |
| ~ 138 | Ar-C (C5-CH₃) |
| ~ 135 | Ar-C (C6) |
| ~ 131 | Ar-C (C4) |
| ~ 129 | Ar-C (C3) |
| ~ 130 (broad) | Ar-C (C1-B) |
| ~ 21 | -CH₃ |
Note: The carbon atom directly attached to the boron (C1) often appears as a very broad signal or may not be detected at all due to quadrupolar relaxation.[5]
Mass Spectrometry Data
Mass spectrometry of boronic acids can be performed using various ionization techniques. Electrospray Ionization (ESI) is a soft ionization method suitable for polar molecules and typically yields a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.
Table 5: High-Resolution Mass Spectrometry Data (ESI)
| Ion Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 171.0378 |
| [M+Na]⁺ | 193.0198 |
| [M-H]⁻ | 169.0233 |
Note: Data is based on the monoisotopic mass of 170.0306 Da. Fragmentation in ESI-MS/MS would likely involve the loss of water (H₂O) and boric acid (H₃BO₃).
Under harder ionization conditions like Electron Ionization (EI), significant fragmentation is expected. Common fragments for arylboronic acids include losses of hydroxyl groups and the entire boronic acid moiety.[6] In negative ion mode studies, the most intense fragments are often BO⁻ (m/z 27) and BO₂⁻ (m/z 43).[7]
Experimental Protocols
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol is designed to mitigate the common issue of boronic acid oligomerization.[4]
-
Sample Preparation :
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated methanol (Methanol-d₄).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved. The alcohol solvent helps to break down the boroxine trimer, providing sharper signals for the aromatic and methyl protons.[4]
-
-
Instrumentation & Acquisition :
-
Spectrometer : 400 MHz (or higher) NMR Spectrometer.
-
Nuclei : ¹H and ¹³C.
-
¹H NMR Parameters :
-
Pulse Program : Standard single pulse (zg30).
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-64 scans, depending on concentration.
-
Temperature : 298 K.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled single pulse (zgpg30).
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans.
-
Temperature : 298 K.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the ¹H spectrum to the residual solvent peak of Methanol-d₄ (δ ≈ 3.31 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak of Methanol-d₄ (δ ≈ 49.0 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol provides a general method for obtaining accurate mass data for small molecules.[8][9]
-
Sample Preparation :
-
Create a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution: Take 10 µL of the stock solution and dilute it with 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode). This yields a final concentration of approximately 10 µg/mL.[8]
-
Ensure the final solution is clear and free of particulates. Filter if necessary to prevent clogging the ESI needle.[8]
-
-
Instrumentation & Analysis :
-
Mass Spectrometer : A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode.
-
Sample Introduction : Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.[10] Alternatively, couple with a Liquid Chromatography (LC) system.[11]
-
Source Parameters (Typical) :
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂) Pressure : 1-2 Bar.
-
Drying Gas (N₂) Flow : 5-10 L/min.
-
Drying Gas Temperature : 200-300 °C.
-
-
-
Data Acquisition and Analysis :
-
Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
Perform mass calibration using a known standard to ensure high mass accuracy.[10]
-
Analyze the resulting spectrum to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured m/z with the theoretical value based on the elemental formula.[11]
-
Visualizations
Analytical Workflow
The following diagram illustrates a generalized workflow for the characterization of this compound using NMR and MS techniques.
Caption: General workflow for NMR and MS analysis.
Compound Characterization Map
This diagram shows the logical relationships between the compound, its properties, and the analytical methods used for its characterization.
Caption: Key properties and analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 193353-35-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Rutgers_MS_Home [react.rutgers.edu]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Chloro-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methylphenylboronic acid, a key building block in modern organic synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates its likely structural features based on the known crystallography of analogous phenylboronic acids. Detailed, plausible experimental protocols for its synthesis and crystallization are presented, compiled from established methodologies for similar compounds. Furthermore, its principal application in palladium-catalyzed cross-coupling reactions is discussed and visualized.
Introduction
This compound is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryls and substituted aromatic compounds. The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the reactivity and characteristics of the resulting coupled products.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BClO₂ | |
| Molecular Weight | 170.40 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 92-102 °C | |
| CAS Number | 193353-35-4 |
Crystal Structure Analysis
As of the date of this guide, a specific entry for the crystal structure of this compound is not available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. However, the crystal structures of numerous phenylboronic acid derivatives have been extensively studied, providing a strong basis for predicting the structural behavior of this compound.
Phenylboronic acids typically crystallize in centrosymmetric space groups and are characterized by the formation of hydrogen-bonded dimers.[4][5] In the solid state, two molecules of the boronic acid associate through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups, forming a stable eight-membered ring. These dimeric units then pack in the crystal lattice, often stabilized by further intermolecular interactions such as π-π stacking of the phenyl rings. The chlorine and methyl substituents on the phenyl ring of this compound are expected to influence the overall crystal packing by modifying the steric and electronic landscape of the molecule, potentially leading to specific arrangements of the dimeric units. The crystal structure of the closely related 4-methylphenylboronic acid has been reported, confirming the dimeric hydrogen-bonding motif.[6][7]
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis and crystallization of this compound, adapted from established procedures for analogous compounds.[8][9][10][11][12][13][14]
Synthesis via Grignard Reaction
This protocol describes the synthesis from 2-chloro-5-methylbromobenzene.
Materials:
-
2-Chloro-5-methylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-chloro-5-methylbromobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
Crystallization
Materials:
-
Crude this compound
-
Toluene
-
Hexanes
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of hot toluene.
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a refrigerator to complete the crystallization process.
-
If crystallization is slow to initiate, add a small seed crystal or gently scratch the inside of the flask with a glass rod.
-
For further purification, a co-solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed for crystallization to occur.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualization of Synthetic and Mechanistic Pathways
Synthesis and Crystallization Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
This compound is a key reagent in the Suzuki-Miyaura reaction. The generally accepted catalytic cycle for this reaction is depicted below.[1][2][15][16]
Conclusion
This compound is a valuable synthetic intermediate with well-established applications in carbon-carbon bond formation. While its specific crystal structure remains to be determined, its solid-state behavior can be confidently predicted based on the known structures of related phenylboronic acids. The provided experimental protocols offer a reliable pathway for its synthesis and purification, enabling its use in further research and development in the fields of medicinal chemistry and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 14. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 15. m.youtube.com [m.youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-5-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. While specific quantitative data for this particular boronic acid is not extensively available in public literature, this document aggregates known information for analogous arylboronic acids to infer solubility and stability characteristics. Furthermore, it furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties, alongside visualizations of key concepts and workflows.
Introduction to this compound
This compound (C₇H₈BClO₂) is a white to off-white crystalline powder with a molecular weight of 170.40 g/mol and a melting point of approximately 205°C.[1] Its primary utility lies in its role as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reactivity profile makes it an invaluable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility and stability is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and shelf-life of both the intermediate and the final products.
Solubility Profile
Expected Solubility Trends
Based on the behavior of analogous compounds, the solubility of this compound is expected to be high in ethers and ketones, moderate in chlorinated solvents, and very low in hydrocarbons. The presence of the chloro and methyl substituents on the phenyl ring will subtly influence its polarity and crystal lattice energy, leading to slight deviations from the solubility of unsubstituted phenylboronic acid.
Quantitative Solubility Data for Analogous Phenylboronic Acid
To provide a practical reference, the following table summarizes the experimentally determined solubility of phenylboronic acid in various organic solvents. This data can serve as a useful starting point for solvent selection in processes involving this compound.
| Solvent | Mole Fraction (x₁) at 298.15 K (25 °C) | Solubility ( g/100g solvent) - Approximate |
| Chloroform | ~0.04 | Moderate |
| 3-Pentanone | ~0.20 | High |
| Acetone | ~0.25 | High |
| Dipropyl ether | ~0.30 | High |
| Methylcyclohexane | <0.01 | Very Low |
Data for phenylboronic acid, adapted from published studies. The exact values for this compound will vary.
Experimental Protocol for Solubility Determination: OECD 105 Shake-Flask Method
This method is a robust and widely accepted protocol for determining the equilibrium solubility of a substance in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to several flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the flasks and agitate them in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. A portion of the supernatant is then carefully removed and centrifuged or filtered to eliminate any suspended solid particles.
-
Analysis: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration. The experiment should be performed in triplicate to ensure the reliability of the results.
Caption: Workflow for determining boronic acid solubility.
Stability Profile
Arylboronic acids are generally stable compounds under ambient conditions, which contributes to their widespread use. However, they are susceptible to degradation under certain conditions, which can impact their purity and reactivity.
Dehydration to Boroxines
A common characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by temperature and the presence of moisture. Commercial samples of this compound may contain varying amounts of its corresponding boroxine.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of its reactivity profile, including its physicochemical properties, detailed experimental protocols for its application in carbon-carbon bond formation, and an analysis of the electronic and steric effects that govern its reactivity. The information presented herein is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 193353-35-4 | [1] |
| Molecular Formula | C₇H₈BClO₂ | [2] |
| Molecular Weight | 170.40 g/mol | [2] |
| Melting Point | 205 °C (lit.) | |
| Appearance | White to off-white crystalline powder | |
| SMILES | CC1=CC=C(C(B(O)O)=C1)Cl | [2] |
| InChI Key | JMUXNVYJDBCLPF-UHFFFAOYSA-N | [2] |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C(sp²)–C(sp²) bonds. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate in the presence of a base.[3] The versatility, mild reaction conditions, and functional group tolerance of the Suzuki-Miyaura reaction have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4][5]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base to form a boronate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Reactivity Profile of this compound
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents.
-
Electronic Effects: The chloro group at the ortho-position is electron-withdrawing, which can influence the transmetalation step. The methyl group at the meta-position is weakly electron-donating.
-
Steric Effects: The ortho-chloro substituent introduces steric hindrance around the boronic acid moiety. This can affect the rate of transmetalation, a key step in the catalytic cycle.
Despite the potential for steric hindrance, this compound is a competent coupling partner in many Suzuki-Miyaura reactions, demonstrating its utility in the synthesis of sterically congested biaryl systems.
Quantitative Data from Representative Reactions
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. This data provides a practical overview of the reagent's performance under different catalytic systems.
Table 2: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (3-bromo-2-methylphenyl)methanol | Pd(dppf)Cl₂ (0.5) | - | NaHCO₃ (4) | Toluene/Ethanol/H₂O | 80 | 3 | 98 |
| 2 | 4-bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | ~74 (representative) |
| 3 | 2-bromopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~80 (representative) |
Yields are based on reported values for similar substrates and may vary.
Table 3: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-chlorobenzonitrile | Pd₂(dba)₃ (1.5) | 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (6) | KF (3) | 1,4-Dioxane | 110 | 24 | ~73 (representative) |
| 2 | 4-chloroanisole | Pd₂(dba)₃ (1.5) | 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (6) | KF (3) | 1,4-Dioxane | 110 | 24 | ~78 (representative) |
Yields are based on reported values for similar substrates and may vary.
Experimental Protocols
The following section provides detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Specific Protocol: Synthesis of (2'-Chloro-5'-methyl-[1,1'-biphenyl]-3-yl)methanol
This protocol details the synthesis of (2'-Chloro-5'-methyl-[1,1'-biphenyl]-3-yl)methanol from (3-bromophenyl)methanol and this compound.
Materials:
-
(3-bromophenyl)methanol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine (3-bromophenyl)methanol, this compound, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux with stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2'-Chloro-5'-methyl-[1,1'-biphenyl]-3-yl)methanol.
Applications in Synthesis
The ability of this compound to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block in various fields:
-
Drug Development: It is used in the synthesis of complex organic molecules that are often the core structures of new pharmaceutical agents.[1]
-
Materials Science: It is employed in the creation of boron-containing polymers and other advanced materials with enhanced thermal and mechanical properties.
-
Bioconjugation and Sensors: The boronic acid functional group can interact with diols, making it useful in the design of sensors and for bioconjugation applications.[1]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its reactivity is influenced by a combination of electronic and steric factors, yet it demonstrates broad applicability with a range of aryl halides. The experimental protocols and data presented in this guide offer a practical foundation for researchers to utilize this valuable building block in their synthetic endeavors.
References
An In-Depth Technical Guide to 2-Chloro-5-methylphenylboronic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylphenylboronic acid is a versatile synthetic building block with significant applications in organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and an illustrative workflow for its application in the synthesis of kinase inhibitors.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for accurate and reproducible research. This compound is known by several alternative names in chemical literature and commercial catalogs.
Synonyms:
-
2-Chloro-5-methylbenzeneboronic acid
-
6-Chloro-m-tolylboronic acid
A comprehensive list of identifiers and properties is provided in the table below for easy reference.
| Identifier/Property | Value |
| CAS Number | 193353-35-4 |
| Molecular Formula | C₇H₈BClO₂ |
| Molecular Weight | 170.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 203-205 °C |
| SMILES | CC1=CC=C(C(B(O)O)=C1)Cl |
| InChI Key | JMUXNVYJDBCLPF-UHFFFAOYSA-N |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoborane (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[1]
The catalytic cycle of the Suzuki-Miyaura reaction can be generalized into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Pyrimidine Derivative
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a dihalopyrimidine, a common step in the synthesis of kinase inhibitors and other biologically active molecules. This protocol is adapted from generalized procedures for similar reactions.[2][3]
Reaction: Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with this compound.
Materials:
-
5-bromo-2-chloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equivalent), this compound (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%). Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl pyrimidine product.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted biaryl pyrimidines are a common structural motif in a variety of kinase inhibitors used in oncology.[4] this compound can serve as a crucial building block in the synthesis of these complex molecules. The following workflow illustrates a generalized synthetic route to a potential kinase inhibitor scaffold, highlighting the key role of the Suzuki-Miyaura reaction.
References
A Technical Guide to 2-Chloro-5-methylphenylboronic Acid for Researchers and Drug Development Professionals
Executive Summary: 2-Chloro-5-methylphenylboronic acid is a versatile synthetic building block with significant applications in pharmaceutical development, organic synthesis, and materials science. Its primary utility lies in its role as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This document provides a comprehensive overview of its commercial availability, physicochemical properties, key applications, and a representative experimental protocol for its use in Suzuki coupling.
Introduction
This compound (CAS No. 193353-35-4) is an organoboron compound belonging to the family of arylboronic acids. These compounds are notable for their stability, low toxicity, and versatile reactivity, making them indispensable tools in synthetic chemistry.[1][2] The presence of the boronic acid functional group allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which facilitates the synthesis of complex biaryl structures often found in biologically active molecules.[1][3][4] Its unique substitution pattern—a chloro group and a methyl group on the phenyl ring—offers specific steric and electronic properties that can be exploited in the targeted synthesis of novel compounds for drug discovery and advanced materials.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various commercial suppliers and chemical databases.
| Property | Value | Reference |
| CAS Number | 193353-35-4 | [1][5] |
| Molecular Formula | C₇H₈BClO₂ | [1][5] |
| Molecular Weight | 170.40 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 205 °C | [1][6] |
| Synonyms | 2-Chloro-5-methylbenzeneboronic acid, 6-Chloro-m-tolylboronic acid | [1] |
| Storage | Room Temperature, recommended cool and dark place (<15°C) | [1] |
| Purity (Typical) | 97% - 111% (Titration) | [1] |
Note: Some suppliers note that the product may contain varying amounts of its anhydride.
Commercial Availability
This compound is readily available from several chemical suppliers, catering to a range of research and development needs from milligram-scale to bulk quantities. Pricing and purity can vary significantly between suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD, Example) | Notes |
| Sigma-Aldrich | CDS006317 | AldrichCPR | 50mg | $77.90 | Sold "as-is" without analytical data; buyer assumes responsibility to confirm identity and purity. |
| Tokyo Chemical Industry (TCI) | C3211 | 97.0% - 111.0% (Titration) | 1g, 5g | $54.00 (1g), $186.00 (5g) | Contains varying amounts of anhydride. |
| AOBChem | N/A | >95% | 5g, 10g, 25g, 100g | $65.00 (25g), $196.00 (100g) | Pricing available upon inquiry for smaller quantities.[7] |
| Chem-Impex | 17540 | 97-105% (Titration) | Inquire | Inquire | Product listed as currently unavailable.[1] |
| Weifang Yangxu Group | N/A | 99% | Milligram to Kilogram | Inquire | Bulk production capacity cited.[5] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for current information and bulk quotations.
Applications in Research and Development
The utility of this compound spans several scientific domains due to its versatile chemical nature.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][3] This reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[8] It is a powerful method for synthesizing biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and agrochemicals.[1][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2][4]
Drug Discovery and Medicinal Chemistry
Boronic acids are crucial building blocks in medicinal chemistry.[9] They can act as bioisosteres of carboxylic acids and form stable, reversible covalent bonds with target proteins, particularly enzymes like serine proteases.[2][10] This interaction has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[2][9] this compound serves as a precursor for creating complex molecules with potential therapeutic value by enabling the systematic modification of lead compounds to explore structure-activity relationships (SAR).[1]
Materials Science and Other Applications
Beyond pharmaceuticals, this compound is used in the synthesis of advanced materials.[1][3]
-
Polymers: It can be incorporated into boron-containing polymers to enhance properties like thermal stability and mechanical strength.[1][3]
-
Sensors: The boronic acid moiety can interact with diols, making it useful in the design of sensors, particularly for glucose monitoring in diabetes management.[1]
-
Bioconjugation: It facilitates the attachment of biomolecules to surfaces or other molecules, a key process in developing biosensors and diagnostic tools.[1][3]
Experimental Protocols
While specific reaction conditions must be optimized for each unique substrate combination, the following section provides a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple this compound with an aryl halide (e.g., Aryl-Br) to form a biaryl product.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like SPhos-Pd-G3) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water in a biphasic system
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Mandatory Visualizations
The following diagrams illustrate the core chemical pathway and a typical laboratory workflow for the application of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hurawalhi.com [hurawalhi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound, CasNo.193353-35-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. labproinc.com [labproinc.com]
- 7. aobchem.com [aobchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals and functional materials. This protocol focuses on the application of 2-Chloro-5-methylphenylboronic acid as a coupling partner. The presence of a chlorine atom on the boronic acid's phenyl ring presents a substrate that requires careful optimization of catalytic conditions to achieve high efficiency and yield.
These application notes provide a detailed, robust protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. The described methodology is adapted from established procedures for challenging cross-coupling reactions involving aryl chlorides, utilizing a highly active palladium catalyst system.
Reaction Principle and Components
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with less reactive aryl chlorides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Quantitative Data: Reaction Parameters
The following table outlines the general reaction parameters for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These conditions are optimized for high yield and selectivity.
| Parameter | Value/Component | Molar Eq. | Purpose |
| Aryl Halide | Aryl Bromide (e.g., 4-Bromoanisole) | 1.0 | Electrophilic coupling partner |
| Boronic Acid | This compound | 1.2 | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01-0.02 | Source of the active Pd(0) catalyst |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.02-0.04 | Stabilizes the Pd catalyst and promotes oxidative addition/reductive elimination |
| Base | K₃PO₄ (Potassium phosphate) | 2.0-3.0 | Activates the boronic acid for transmetalation |
| Solvent System | Toluene/Water (10:1 v/v) | - | Provides a medium for the reaction, with water aiding in base dissolution |
| Temperature | 80-100 °C | - | Provides thermal energy to overcome activation barriers |
| Reaction Time | 12-24 hours | - | Duration required for the reaction to reach completion |
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a 1.0 mmol scale.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 eq.)
-
SPhos (0.02 mmol, 0.02 eq.)
-
K₃PO₄ (2.0 mmol, 2.0 eq.)
-
Toluene (10 mL)
-
Deionized Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup equipment
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Logical Relationship of Reaction Components
The successful outcome of the Suzuki-Miyaura coupling is dependent on the interplay between the various reaction components. The diagram below illustrates these relationships.
Caption: Logical relationship of components for a successful Suzuki-Miyaura coupling.
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction yield is low, ensure that the solvents were properly degassed and that the reaction was carried out under a strict inert atmosphere. The quality of the palladium catalyst and ligand is also critical. An increase in catalyst loading or reaction temperature may be beneficial.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially at elevated temperatures. Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also be observed.
-
Safety: Palladium compounds, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be heated using a controlled heating mantle or oil bath.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-5-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are pivotal in pharmaceutical and materials science research.[1][2] The protocols focus on the widely applied Suzuki-Miyaura coupling, with representative methodologies for Heck and Sonogashira reactions also presented.
Introduction to this compound in Cross-Coupling
This compound (CAS No. 193353-35-4) is an organoboron compound frequently employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][3] Its unique substitution pattern—a chloro group ortho to the boronic acid and a methyl group in the meta position—allows for the strategic synthesis of sterically hindered and electronically modulated biaryl compounds. These structural motifs are of significant interest in drug discovery and the development of agrochemicals and advanced materials.[1] The Suzuki-Miyaura reaction, in particular, stands out as a robust and highly utilized method for forming carbon-carbon bonds with this reagent, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4]
Key Applications:
-
Organic Synthesis: Serves as a fundamental building block for creating complex molecular architectures.[1]
-
Pharmaceutical Development: Utilized in the synthesis of active pharmaceutical ingredients (APIs) by enabling the coupling of key molecular fragments.[1]
-
Agrochemicals: Employed in the development of new fungicides and other crop protection agents.
-
Materials Science: Incorporated into the synthesis of advanced materials where specific electronic and steric properties are required.
Palladium-Catalyzed Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The general mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
// Nodes pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L-X\n(Aryl-Palladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L-R²\n(Di-organopalladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-X\n(e.g., Aryl Halide)"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="Ar'-B(OH)₂ + Base\n(Boronic Acid)"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> pd0 [dir=back]; reductive_elimination -> product [color="#EA4335", arrowhead=vee];
// Invisible nodes for layout {rank=same; oxidative_addition; transmetalation; reductive_elimination;} }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction utilizing this compound for the synthesis of fungicidal pyridazinones.
| Entry | Aryl Halide (equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-bromo-2-tert-butyl-6-methylpyridazin-3(2H)-one (1.0) | This compound (1.1) | Pd(PPh₃)₂Cl₂ (21) | Na₂CO₃ (2M aq.) (2.0) | Dioxane | 100 | 16 | N/A* | [5] |
*Yield was not specified in the source document. The high catalyst loading suggests a challenging coupling.
Experimental Protocols
The following protocols provide detailed methodologies for conducting palladium-catalyzed cross-coupling reactions with this compound.
General Experimental Workflow
A typical workflow for setting up a cross-coupling reaction involves careful preparation of reagents under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Specific Example)
This protocol is adapted from a documented synthesis of fungicidal pyridazinones.[5]
Materials:
-
Aryl bromide (e.g., 4-bromo-2-tert-butyl-6-methylpyridazin-3(2H)-one) (1.0 equiv)
-
This compound (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Sodium carbonate (Na₂CO₃), 2.0 M aqueous solution
-
Dioxane (or another suitable solvent like DME or Toluene)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound (1.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent (e.g., Dioxane) and the 2.0 M aqueous sodium carbonate solution (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 16 hours or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl compound.
Protocol 2: Representative Heck Coupling (General Protocol)
Materials:
-
Aryl halide (e.g., 2-chloro-5-methyl-iodobenzene) (1.0 equiv)
-
Alkene (e.g., Styrene or Butyl Acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine or PPh₃) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile, or Toluene)
Procedure:
-
In an oven-dried reaction flask under an inert atmosphere, combine the aryl halide, palladium(II) acetate, and the phosphine ligand.
-
Add the degassed solvent, followed by the base and the alkene.
-
Heat the mixture to 80-140°C, stirring vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate.
-
Purify the residue via column chromatography to obtain the substituted alkene.
Protocol 3: Representative Sonogashira Coupling (General Protocol)
Similar to the Heck reaction, the corresponding aryl halide derived from this compound would be used. This is a general procedure.
Materials:
-
Aryl halide (e.g., 2-chloro-5-methyl-iodobenzene) (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)
-
Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
Procedure:
-
To a reaction flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine base (which often serves as the solvent) followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 60°C) until the starting material is consumed.
-
Upon completion, remove the amine solvent under reduced pressure or dilute with an organic solvent and wash with aqueous ammonium chloride.
-
Extract the aqueous layer, combine the organic phases, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Key Reaction Parameters and Optimization
The success of a palladium-catalyzed cross-coupling reaction depends on the careful selection of several components. The relationship between these factors is crucial for achieving high yields and purity.
Caption: Key parameters influencing cross-coupling reaction outcomes.
Optimization Considerations:
-
Catalyst/Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.
-
Base: The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or DMF are common.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Optimization is often required.
By carefully tuning these parameters, researchers can develop robust and efficient protocols for the synthesis of target molecules using this compound.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing these compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids and aryl halides.[1] 2-Chloro-5-methylphenylboronic acid is a valuable building block in this context, enabling the introduction of a substituted phenyl moiety, which can be crucial for modulating the pharmacological and physicochemical properties of a target molecule.[2][3]
These application notes provide detailed protocols for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction. A specific application in the synthesis of a biaryl amine, a common motif in kinase inhibitors and other biologically active molecules, is highlighted.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide is illustrated below. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions and serves as a guide for reaction optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 6 | ~92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 | ~78 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a biaryl amine, 2'-Chloro-5'-methyl-[1,1'-biphenyl]-4-amine, a scaffold with potential applications in drug discovery.
Protocol 1: Suzuki-Miyaura Coupling of this compound and 4-Bromoaniline
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoaniline (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoaniline, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed toluene and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl amine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery: Kinase Inhibition
Biaryl amine scaffolds are prevalent in many kinase inhibitors used in oncology. These compounds often act by competing with ATP for binding to the kinase domain of a protein, thereby inhibiting its function and downstream signaling. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[4]
Potential Signaling Pathway Inhibition
The synthesized biaryl amines from this compound could potentially inhibit various kinase signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.[5][6] These pathways regulate critical cellular processes like proliferation, survival, and angiogenesis.
Caption: Potential inhibition of MAPK and PI3K/Akt pathways.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for the synthesis of biaryl amines, a compound class with significant potential in drug discovery, particularly as kinase inhibitors. The ability to readily synthesize a diverse library of these compounds facilitates structure-activity relationship (SAR) studies, which are crucial for the development of potent and selective therapeutic agents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application of 2-Chloro-5-methylphenylboronic Acid in Pharmaceutical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylphenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1] This reaction enables the efficient construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent structural motifs in a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring both a chloro and a methyl group, allows for the introduction of a precisely functionalized phenyl ring into target molecules, influencing their steric and electronic properties and, consequently, their biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, highlighting its role in the development of potent and selective kinase inhibitors.
Core Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The biaryl structures often found in kinase inhibitors are crucial for their interaction with the ATP-binding site of the target kinase.
Case Study: Synthesis of a Potent and Selective RIPK1 Inhibitor Intermediate
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The development of selective RIPK1 inhibitors is a promising therapeutic strategy. This compound has been utilized in the synthesis of potent and selective RIPK1 inhibitors, such as the investigational compound GSK264051A.
The key step involving this compound is the Suzuki-Miyaura coupling with a heterocyclic partner, in this case, a substituted pyrimidinamine, to form the core biaryl structure of the inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a RIPK1 Inhibitor Intermediate
This protocol details the synthesis of a key biaryl intermediate in the development of RIPK1 inhibitors, adapted from patent literature describing the synthesis of GSK264051A and related compounds.
Reaction Scheme:
Materials:
-
4-amino-6-chloropyrimidine derivative (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 4-amino-6-chloropyrimidine derivative, this compound, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure biaryl intermediate.
Data Presentation
Table 1: Summary of Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value/Condition |
| Reactants | |
| 4-amino-6-chloropyrimidine derivative | 1.0 mmol |
| This compound | 1.2 mmol |
| Reagents & Catalyst | |
| Palladium Catalyst (Pd(PPh₃)₄) | 0.05 mmol (5 mol%) |
| Base (K₂CO₃) | 2.0 mmol |
| Reaction Conditions | |
| Solvent System | 1,4-Dioxane (8 mL) / Water (2 mL) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Yield | |
| Isolated Yield of Biaryl Product | 85-95% (typical) |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Context: RIPK1 in Necroptosis
Caption: Simplified RIPK1 signaling pathway in necroptosis.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-5-methylphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methylphenylboronic acid with a variety of aryl halides. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials. The protocols and data presented herein are designed to serve as a guide for optimizing reaction conditions and achieving high yields in the synthesis of substituted biphenyl compounds utilizing this specific boronic acid.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with less reactive aryl chlorides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These examples showcase a range of effective conditions for achieving successful C-C bond formation.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 18 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 90 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 88 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) | CataCXium A (6) | K₃PO₄ | Dioxane/H₂O | 120 | 20 | 78 |
| 3 | 1-Chloro-4-methoxybenzene | Pd G3-XPhos (2) | - | K₃PO₄ | sec-Butanol | 100 | 18 | 91 |
| 4 | 2-Chloropyrazine | [Pd(IPr)(cinnamyl)Cl] (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |
Note: Yields are isolated yields unless otherwise specified. Catalyst and ligand structures are provided in the appendix.
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions of this compound with an aryl bromide and an aryl chloride.
Protocol 1: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2'-Chloro-4-methoxy-5'-methyl-1,1'-biphenyl.
Protocol 2: Coupling of this compound with 4-Chlorotoluene
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
t-Amyl alcohol (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ and RuPhos.
-
Remove the Schlenk tube from the glovebox and add this compound, 4-chlorotoluene, and potassium phosphate under a positive pressure of inert gas.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed t-amyl alcohol via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2'-Chloro-4,5'-dimethyl-1,1'-biphenyl.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Appendix: Catalyst and Ligand Structures
-
Pd(OAc)₂: Palladium(II) acetate
-
Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0)
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0)
-
PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
-
Pd G3-XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate
-
[Pd(IPr)(cinnamyl)Cl]: Chloro[(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(cinnamyl)]palladium(II)
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
CataCXium A: Di(1-adamantyl)-n-butylphosphine
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The coupling of sterically hindered and electron-deficient substrates, such as 2-Chloro-5-methylphenylboronic acid with various aryl chlorides, presents a significant challenge due to the steric hindrance around the reactive sites, which can impede the key steps of the catalytic cycle.
The selection of an appropriate phosphine ligand is critical to overcome these challenges. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of the palladium catalyst to the aryl chloride and facilitate the subsequent reductive elimination step, leading to higher reaction yields and efficiencies. This document provides a detailed guide to ligand selection for the Suzuki coupling of this compound, including a comparison of commonly used ligands, a detailed experimental protocol, and a visualization of the catalytic cycle.
Ligand Performance in Suzuki Coupling of this compound
The choice of ligand significantly impacts the yield of the Suzuki reaction with sterically hindered substrates. Below is a summary of the performance of various phosphine ligands in the coupling of this compound with a representative aryl chloride, 4-chloroanisole. The data presented is a representative compilation based on trends observed for structurally similar sterically hindered and electron-rich coupling partners.[1][2][3]
Reaction:
Table 1: Comparison of Phosphine Ligand Performance
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 90-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | 70-80 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | <20 |
Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloroanisole using SPhos as the ligand.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (204.5 mg, 1.2 mmol), 4-chloroanisole (142.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols: Optimal Base Selection for the Activation of 2-Chloro-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key parameter in the success of this reaction is the choice of base, which plays a crucial role in the activation of the boronic acid for the transmetalation step of the catalytic cycle. This document provides a detailed guide to selecting the optimal base for the activation of 2-Chloro-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, complete with comparative data and a detailed experimental protocol.
The base facilitates the formation of a more nucleophilic boronate species from the boronic acid, which then readily undergoes transmetalation with the palladium catalyst. The selection of an appropriate base is critical as it can significantly influence the reaction rate, yield, and the formation of byproducts. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The optimal base is often dependent on the specific substrates, catalyst, and solvent system employed.
Data Presentation: Comparative Analysis of Bases
The following table summarizes the representative performance of various common bases in the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide (Ar-Br). The data illustrates the impact of base selection on the reaction yield under typical conditions.
Table 1: Comparison of Base Performance in the Suzuki-Miyaura Coupling of this compound
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 85 |
| 2 | Na₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 78 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 92 |
| 4 | K₃PO₄ | Toluene | Pd(OAc)₂ | PPh₃ | 90 | 12 | 88 |
| 5 | NaOH | Toluene/H₂O (4:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 72 |
| 6 | TEA (Triethylamine) | Toluene | Pd(OAc)₂ | PPh₃ | 90 | 12 | 45 |
Note: The data presented is a representative compilation from various sources for illustrative purposes. Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions.
From the representative data, inorganic bases such as carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often demonstrate high efficacy in Suzuki-Miyaura couplings.[1]
Experimental Protocols
Below is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, which can be adapted for specific research needs.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask under the inert atmosphere.
-
Add a degassed mixture of toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Reactions Involving 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 2-Chloro-5-methylphenylboronic acid. The choice of solvent is a crucial parameter that can significantly influence reaction yield, rate, and selectivity. Understanding these effects is paramount for optimizing reaction conditions, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.
Introduction to Solvent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The solvent plays a multifaceted role in this catalytic cycle, influencing:
-
Solubility of Reactants and Intermediates: Ensuring all components, including the boronic acid, aryl halide, base, and catalyst, are sufficiently soluble is critical for efficient reaction kinetics.
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, affecting its stability and reactivity throughout the catalytic cycle.
-
Rate of Key Reaction Steps: The polarity and protic nature of the solvent can impact the rates of oxidative addition, transmetalation, and reductive elimination. For instance, polar solvents can stabilize charged intermediates, potentially accelerating certain steps.
-
Base Efficacy: The solubility and effectiveness of the inorganic base are highly dependent on the solvent system. The presence of water is often beneficial for dissolving inorganic bases like carbonates and phosphates.
Comparative Analysis of Solvents
The following table summarizes the performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. These representative data highlight the significant impact of solvent choice on the reaction outcome.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound and 4-Bromoanisole
| Entry | Solvent System (v/v) | Base | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (10:1) | K₃PO₄ | Pd₂(dba)₃ (2) | SPhos (4) | 80 | 18 | 85 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ (3) | - | 100 | 12 | 92 |
| 3 | Tetrahydrofuran (THF)/H₂O (5:3) | K₃PO₄ | Pd(OAc)₂ (2) | XPhos (4) | 65 | 24 | 88 |
| 4 | N,N-Dimethylformamide (DMF) | K₂CO₃ | Pd(PPh₃)₄ (5) | - | 110 | 10 | 78 |
| 5 | Acetonitrile (MeCN)/H₂O (3:1) | Cs₂CO₃ | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 80 | 16 | 82 |
| 6 | 2-Methyltetrahydrofuran (2-MeTHF) | K₃PO₄ | Pd₂(dba)₃ (2) | SPhos (4) | 80 | 18 | 89 |
Note: Yields are representative and can vary based on the specific reaction conditions and purity of reagents.
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura reaction with this compound using two of the most effective solvent systems from the comparative analysis.
Protocol 1: High-Yield Coupling in 1,4-Dioxane/Water
This protocol is recommended for achieving high yields with a common and effective catalyst system.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium carbonate, and Pd(dppf)Cl₂.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and deionized water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction's progress periodically using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Efficient Coupling in Toluene/Water with a Buchwald Ligand
This protocol utilizes a highly active catalyst system that can often be effective at lower temperatures.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Toluene (10 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk flask.
-
Add this compound, the aryl bromide, and potassium phosphate to the flask.
-
Seal the flask with a septum.
-
Remove the flask from the glovebox (if used) and add degassed toluene and deionized water via syringe.
-
Place the flask in a preheated oil bath and stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion (typically 18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of substituted biphenyls utilizing 2-Chloro-5-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and materials science for the creation of complex biaryl and heteroaryl structures. The Suzuki-Miyaura reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Reaction Principle
The fundamental transformation in this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species, formed from this compound and a base. The cycle concludes with reductive elimination to yield the desired substituted biphenyl product and regenerate the Pd(0) catalyst. The strategic placement of the chloro and methyl groups on the phenylboronic acid allows for the synthesis of biphenyls with specific steric and electronic properties, which can be crucial for their intended application, particularly in drug design.
Key Applications
Substituted biphenyls are privileged structures in a variety of scientific fields:
-
Drug Development: The biphenyl scaffold is a core component of numerous pharmacologically active molecules. The ability to introduce specific substitution patterns using reagents like this compound is critical for tuning the biological activity, selectivity, and pharmacokinetic properties of drug candidates. These structures are found in a range of therapeutics, including anti-inflammatory drugs and kinase inhibitors.
-
Materials Science: The rigid, conjugated nature of biphenyls makes them ideal components for advanced materials. They are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers where the electronic and photophysical properties can be finely controlled by the substitution pattern.
Experimental Protocols
The following protocols provide a generalized framework for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a standard procedure for the coupling of an aryl bromide with this compound using a common palladium catalyst.
Materials:
-
This compound
-
Aryl bromide (e.g., 2-Bromo-6-methoxypyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., Silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Finally, add the palladium catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired substituted biphenyl.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), a suitable base (e.g., potassium phosphate, 2.0 equiv), and a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).
-
Solvent Addition: Add a suitable solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide to form 2-(2-Chloro-5-methylphenyl)-6-methoxypyridine. This data serves as a guide for reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85 |
| 2-Bromo-6-methoxypyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 91 |
| 2-Bromo-6-methoxypyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 24 | 78 |
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-5-methylphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The inherent steric hindrance and electronic properties of this substrate often require careful optimization to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: this compound presents two primary challenges. First, the ortho-chloro substituent creates significant steric hindrance around the boron center, which can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] Second, the electronic properties—a weakly electron-donating methyl group and a weakly electron-withdrawing chloro group—can influence the reactivity of the boronic acid. For a successful coupling, the catalytic system must be robust enough to overcome this steric bulk.[1]
Q2: What is the primary cause of low yields in my reaction?
A2: Low yields are typically due to an inefficient catalytic cycle or degradation of the boronic acid. The most common issues are:
-
Ineffective Catalyst/Ligand System: The combination of palladium source and ligand is not suitable for activating a sterically hindered substrate.[1]
-
Suboptimal Base: The base may not be strong enough to efficiently form the reactive borate anion, which is necessary for the transmetalation step.[2][3]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially under non-optimal conditions, leading to the formation of 1-chloro-4-methylbenzene as a byproduct.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a side reaction often promoted by the presence of oxygen.[4][5]
Q3: How can I minimize the risk of protodeboronation?
A3: To mitigate the premature cleavage of the carbon-boron bond, consider the following strategies:
-
Use Anhydrous Solvents: Employing dry solvents minimizes the primary source of protons that can lead to protodeboronation.[4]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as its pinacol ester, can provide a "slow-release" of the active boronic acid during the reaction.[4] This keeps the concentration of the sensitive boronic acid low, reducing the rate of decomposition.[4]
-
Careful Base Selection: While a base is necessary, overly harsh basic conditions can sometimes accelerate decomposition. Screening bases is recommended.[2]
Troubleshooting Guide
Problem: My reaction yield is low or I see no product formation.
This is the most common issue when working with sterically hindered substrates. The following flowchart and detailed solutions will guide you through a systematic optimization process.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
Solution 1: Select an Appropriate Catalyst and Ligand System
For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a system that promotes the challenging oxidative addition and reductive elimination steps.[1]
-
Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are highly effective. These ligands stabilize the palladium center and accelerate the catalytic cycle.[1] Examples include:
-
XPhos
-
SPhos
-
RuPhos
-
-
Recommended Catalysts: Modern palladium precatalysts are often more active and stable. Consider using Buchwald generation 2, 3, or 4 (G2, G3, G4) precatalysts which are designed for challenging couplings.[1]
Solution 2: Choose the Right Base and Solvent
The base is critical for activating the boronic acid.[3] For difficult couplings, stronger bases are generally required.
-
Recommended Bases: Strong, non-nucleophilic inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
-
Recommended Solvents: Anhydrous ethereal or aromatic solvents are standard. Sometimes a small amount of water is beneficial when using phosphate or carbonate bases, but this should be optimized.[4]
-
Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)[6]
-
Problem: I am observing a significant amount of homocoupled biaryl byproduct.
This side reaction occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can interfere with the palladium(0) catalyst.[5]
Solution: Rigorous Exclusion of Oxygen
-
Degassing: Ensure all solvents and the final reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.[4]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[4]
Data Presentation: Condition Screening for Challenging Couplings
The following table summarizes reaction conditions that have proven effective for Suzuki couplings involving other sterically hindered or electronically challenging substrates. This data serves as a valuable starting point for your optimization experiments with this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [1] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH / H₂O | 60 | 95 | [1] |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 95 | [1] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF / H₂O | 80 | 95 | [6] |
Experimental Protocols
General Protocol for Suzuki Coupling with a Hindered Boronic Acid
This protocol is a general guideline and may require optimization for your specific aryl halide partner.
1. Reagent Preparation and Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
3. Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 0.5–2 mol%) and the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[1]
4. Reaction Execution:
-
Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C).
-
Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
5. Monitoring and Workup:
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Common side reactions in Suzuki coupling with 2-Chloro-5-methylphenylboronic acid
Topic: Common Side Reactions and Troubleshooting for (2-Chloro-5-methylphenyl)boronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (2-chloro-5-methylphenyl)boronic acid. This substrate presents unique challenges due to the steric hindrance from the ortho-chloro substituent.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
When a Suzuki coupling reaction with (2-chloro-5-methylphenyl)boronic acid results in low yield or a complex mixture of products, a systematic approach is necessary to identify and resolve the underlying issue. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl, a symmetrical dimer of my boronic acid. What is causing this homocoupling, and how can I prevent it?
A1: Homocoupling of boronic acids is a prevalent side reaction that forms symmetrical biaryls, reducing the yield of the desired cross-coupled product and complicating purification.[1] This issue is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[1][2] Rigorous degassing of solvents and reaction vessels is essential to suppress this pathway.[2]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the dimer and the active Pd(0) species.[1][3] While this initiates the catalytic cycle, it can be a significant source of the homocoupled byproduct at the start of the reaction.[3]
The following diagram illustrates the catalytic cycle and the points where homocoupling can occur.
Caption: Suzuki cycle with key side reaction pathways.
Troubleshooting Strategies for Homocoupling:
| Strategy | Action | Rationale |
| Oxygen Exclusion | Thoroughly degas all solvents and the reaction headspace (e.g., via 3-4 vacuum/inert gas cycles or by sparging with argon/nitrogen for 20-30 min). Maintain a positive pressure of inert gas. | Minimizes the oxidation of Pd(0) to Pd(II), which is a key initiator of homocoupling.[1][2] |
| Catalyst Choice | Use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that rapidly generates the active Pd(0) species.[4][5] | Reduces the initial concentration of Pd(II) available to participate in stoichiometric homocoupling.[3] |
| Use of Additives | In some cases, adding a mild reducing agent, like potassium formate, can help suppress homocoupling.[2] | Helps to maintain the palladium in its active Pd(0) state. |
| Ligand Selection | Use bulky phosphine ligands. | Bulky ligands can sterically hinder the formation of the intermediate that leads to the homocoupled product.[5] |
Q2: My main byproduct is 5-chloro-toluene, where the boronic acid group has been replaced by hydrogen. What is this side reaction and how can I minimize it?
A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] It is a common decomposition pathway for boronic acids, especially under Suzuki coupling conditions which typically involve aqueous bases and heat.[6][7] For any given boronic acid, the tendency to undergo protodeboronation depends on reaction conditions and the electronic nature of the organic substituent.[6]
Key Factors Influencing Protodeboronation:
-
Base: The choice and concentration of the base are critical. While a base is required to activate the boronic acid for transmetalation, strong bases or high pH can accelerate protodeboronation.[7][8]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.
-
Water: The presence of water in the reaction mixture provides the proton source for this side reaction.
-
Substrate Stability: Some boronic acids are inherently more prone to decomposition. Electron-deficient and some heteroaromatic boronic acids are particularly unstable.[7][9]
Troubleshooting Strategies for Protodeboronation:
| Strategy | Action | Rationale |
| Modify Boron Reagent | Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt. | These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition relative to the rate of cross-coupling.[6][7][10] |
| Optimize Base | Use a weaker base (e.g., K₂CO₃, K₃PO₄, CsF) instead of strong hydroxides (e.g., NaOH, KOH). Screen several bases to find the optimal balance between reactivity and stability.[7][11] | Reduces the rate of base-catalyzed decomposition pathways.[7] |
| Lower Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C). | Slows the rate of the undesired protodeboronation reaction.[7] |
| Catalyst System | Use a highly active catalyst system (e.g., a bulky, electron-rich Buchwald ligand with a suitable palladium precatalyst). | A more active catalyst will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[7][10] |
Q3: My reaction shows very low conversion, with mostly unreacted starting materials. How can I improve the yield?
A3: Low conversion when using (2-chloro-5-methylphenyl)boronic acid, especially with an aryl chloride coupling partner, is often due to two main factors: the steric hindrance from the ortho-chloro group and the lower reactivity of the C-Cl bond in the coupling partner. Overcoming this requires a highly active catalyst system and optimized conditions.
-
Steric Hindrance: The chloro group at the ortho position of the boronic acid can sterically impede the transmetalation step of the catalytic cycle.[12]
-
Difficult Oxidative Addition: Aryl chlorides are less reactive than the corresponding bromides or iodides, making the initial oxidative addition of the aryl halide to the Pd(0) center the rate-limiting step.[3][13]
A systematic approach to selecting reaction components is crucial for these challenging couplings.
Caption: Decision tree for selecting key reaction components.
Key Optimization Strategies:
-
Catalyst System: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is often essential.[4][14] These ligands stabilize the palladium catalyst, accelerate the difficult oxidative addition of the aryl chloride, and promote the final reductive elimination step.[4][15] N-heterocyclic carbene (NHC) ligands can also be highly effective.[16]
-
Base Selection: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is a frequently effective choice for challenging couplings.[4]
-
Reaction Temperature: Higher temperatures (e.g., 80–110 °C) are often necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[4][17]
Optimized Experimental Protocol
This protocol is a general starting point for the Suzuki coupling of (2-chloro-5-methylphenyl)boronic acid with an aryl chloride, designed to minimize common side reactions.
Materials:
-
Aryl Chloride (1.0 equiv)
-
(2-Chloro-5-methylphenyl)boronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Ligand (if not part of a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1–0.5 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, (2-chloro-5-methylphenyl)boronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-4 times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[17]
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired biaryl product.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
How to prevent deboronation of 2-Chloro-5-methylphenylboronic acid during reaction
Welcome to the technical support center for 2-Chloro-5-methylphenylboronic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent deboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the C–B (carbon-boron) bond in a boronic acid is cleaved and replaced with a C–H (carbon-hydrogen) bond.[1] This converts your starting material, this compound, into 2-chloro-5-methyltoluene, an inactive byproduct. This reduces the yield of your desired product and complicates the purification process.[1][2]
Q2: What are the primary causes of deboronation for this compound?
A2: The deboronation of arylboronic acids is highly dependent on reaction conditions.[1] The main factors include:
-
Base: The reaction is often catalyzed by a base. Strong bases like sodium hydroxide (NaOH) can accelerate deboronation, especially in the presence of water which acts as a proton source.[1][3][4]
-
Temperature: Higher reaction temperatures significantly increase the rate of deboronation.[4][5]
-
Solvent: The presence of a proton source, such as water or alcohol, is necessary for protodeboronation.[1]
-
Reaction Time: Longer exposure to harsh reaction conditions increases the likelihood of deboronation.
-
Catalyst System: An inefficient catalyst that leads to a slow desired reaction (e.g., Suzuki-Miyaura coupling) will allow more time for the competing deboronation side reaction to occur.[1][4]
Q3: How can I detect if deboronation is occurring in my reaction?
A3: You can monitor your reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The deboronated byproduct, 2-chloro-5-methyltoluene, will appear as a new, less polar spot/peak. Specific staining agents, such as those forming a boron-curcumin complex, can be used on TLC plates to specifically detect boron-containing compounds.[6] Additionally, post-column reaction with alizarin in HPLC can selectively detect boronic acids.[7][8]
Q4: Is it better to use the boronic acid directly or a corresponding pinacol ester?
A4: Using a boronic acid pinacol ester can improve stability and prevent premature deboronation.[2] However, the ester must first hydrolyze to the boronic acid to participate in the catalytic cycle, which can be a slow step.[9] For particularly sensitive substrates, "slow-release" strategies using MIDA boronates can be employed, which maintain a very low concentration of the active boronic acid throughout the reaction to minimize side reactions.[1][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product; significant amount of 2-chloro-5-methyltoluene observed. | 1. Base-induced deboronation: The base is too strong or concentrated. | • Switch to a weaker, non-hydroxide base. Mild bases are often sufficient.[4]• Recommended bases: K₃PO₄, K₂CO₃, Cs₂CO₃.[4]• Avoid: NaOH, KOH, LiOH. |
| 2. High reaction temperature: The reaction temperature is accelerating the deboronation side reaction. | • Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[4]• If the reaction is too slow at lower temperatures, consider using a more active catalyst/ligand system rather than increasing the heat.[4] | |
| 3. Presence of excess water: Water acts as the proton source for deboronation. | • Use anhydrous solvents and thoroughly dry all glassware.[4]• Consider adding activated 4Å molecular sieves to the reaction mixture. | |
| Reaction is sluggish and starting material is consumed slowly, leading to deboronation over time. | Inefficient catalytic system: The rate of the desired coupling is slow, allowing the competing deboronation pathway to dominate. | • Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).• Use a more active catalyst system. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.[4]• Use a pre-formed, active Pd(0) catalyst to avoid inefficient in-situ reduction steps. |
| Inconsistent results and variable levels of deboronation. | Reagent quality or reaction setup: The boronic acid may have degraded, or the reaction is exposed to air/moisture. | • Use fresh, high-purity this compound.• Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative degradation pathways.[11] |
Quantitative Data Summary
The choice of base and temperature is critical in minimizing protodeboronation. The following table, based on general observations for arylboronic acids, illustrates the impact of these parameters.
| Base | Temperature (°C) | Solvent | Typical Deboronation (%) | Comments |
| NaOH (2M aq.) | 100 | Dioxane | High (>40%) | Strong bases and high temperatures significantly promote deboronation.[3][12] |
| K₂CO₃ (2M aq.) | 100 | Dioxane | Moderate (15-25%) | Carbonates are a milder option but can still lead to deboronation at high temperatures. |
| K₃PO₄ (solid) | 80 | Toluene/H₂O | Low (5-10%) | A weaker base and lower temperature combination significantly reduces deboronation.[4] |
| CsF (solid) | 80 | Dioxane | Low (<5%) | Fluoride bases can be very effective but require careful optimization. |
Note: Percentages are illustrative and can vary based on the specific aryl halide, catalyst, and reaction time.
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling pathway and the undesired deboronation side reaction.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve deboronation issues in your reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. research.wur.nl [research.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-Chloro-5-methylphenylboronic Acid Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-Chloro-5-methylphenylboronic acid. The primary focus is on the purification of products from Suzuki-Miyaura cross-coupling reactions, a common application for this reagent.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of biaryl products synthesized using this compound.
Problem: The crude NMR shows unreacted this compound.
Possible Cause & Solution: The most common reason for residual boronic acid is incomplete reaction or the use of excess reagent. Fortunately, its acidic nature allows for straightforward removal.
-
Solution: Perform a basic aqueous wash. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it with a basic solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[3] This salt will partition into the aqueous layer, effectively removing it from the organic phase containing your desired product.[3]
Problem: My desired product and a major byproduct have very similar Rf values on TLC.
Possible Cause & Solution: This is a frequent challenge, often caused by the formation of a homo-coupled byproduct (2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl) from the this compound.[4] This byproduct can have a polarity very similar to the desired biaryl product, making separation difficult.[3]
-
Solution 1: Meticulous Column Chromatography:
-
Optimize Solvent System: Test various solvent systems with Thin Layer Chromatography (TLC) to achieve the best possible separation.[3]
-
Shallow Gradient: Use a very shallow solvent gradient during flash column chromatography. A slow, gradual increase in the polar solvent can help resolve closely eluting spots.[3]
-
-
Solution 2: Recrystallization:
-
If the desired product is a solid, recrystallization can be a highly effective purification method.[5][6] Carefully screen different solvent systems (e.g., hexanes/methanol, hexanes/ethyl acetate) to find one where the solubility of the product and the byproduct differs significantly with temperature.[5]
-
Problem: The final product is contaminated with residual palladium.
Possible Cause & Solution: Palladium catalysts, whether homogeneous or heterogeneous, must be removed, especially for products intended for pharmaceutical applications due to toxicity concerns.[3]
-
Solution 1: Filtration (for heterogeneous catalysts): If a solid-supported catalyst was used, or if the catalyst has precipitated as palladium black, it can often be removed by filtering the reaction mixture through a pad of Celite.[3][7]
-
Solution 2: Metal Scavengers (for homogeneous catalysts): For soluble palladium catalysts, specialized metal scavengers are highly effective.[3] These are typically functionalized silica or polymers that chelate the metal, allowing it to be removed by simple filtration.[3]
Problem: The reaction yield is low, and the major impurity is the protodeboronated starting material (1-chloro-4-methylbenzene).
Possible Cause & Solution: This issue points to protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This is often exacerbated by prolonged reaction times, high temperatures, or the presence of excess water or acidic conditions.[4][8]
-
Solution: While this is a reaction optimization issue rather than a purification one, preventing it is key. Ensure the reaction is run under thoroughly degassed, anhydrous conditions (unless water is a required co-solvent) and monitor the reaction closely to avoid unnecessarily long heating times.[3] Using a more active catalyst system can promote the desired coupling to outcompete the decomposition pathway.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying the crude product from a Suzuki-Miyaura reaction? An aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts (like the base used) and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate and washing with water or brine.[3]
Q2: How can I effectively separate the product if it is an oil and cannot be recrystallized? For oily products, purification by flash column chromatography is the most suitable method.[3] If standard silica gel causes decomposition, consider using deactivated silica or an alternative stationary phase like alumina.
Q3: What causes the formation of the homo-coupled byproduct, and how can it be minimized? The homo-coupling of boronic acids is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, which can facilitate this side reaction during its in-situ reduction to the active Pd(0) species.[3][4] To minimize it, ensure the reaction is rigorously degassed with an inert gas (like argon or nitrogen) and consider using a direct Pd(0) catalyst source, such as Pd(PPh₃)₄.[3][4]
Q4: Are there alternatives to boronic acids that might be more stable and easier to handle? Yes, boronic esters (e.g., pinacol esters) or organotrifluoroborates can be used.[1][10] These derivatives are often more stable to chromatography and less prone to protodeboronation and homo-coupling, sometimes providing a "slow release" of the boronic acid under the reaction conditions.[10]
Purification Strategies and Data
The following table summarizes common impurities encountered in Suzuki-Miyaura reactions using this compound and the recommended purification strategies.
| Impurity Type | Common Example | Recommended Purification Method(s) | Key Principle |
| Unreacted Starting Material | This compound | Basic aqueous wash (e.g., 1M NaOH) | Conversion of the acidic boronic acid to a water-soluble boronate salt.[3] |
| Homo-coupled Byproduct | 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl | Meticulous column chromatography (shallow gradient) or Recrystallization | Exploiting small differences in polarity or solubility between the product and byproduct.[3][5] |
| Protodeboronation Product | 1-chloro-4-methylbenzene | Column chromatography | Separation based on polarity differences. This byproduct is typically much less polar than the desired biaryl product. |
| Inorganic Salts | K₂CO₃, K₃PO₄, etc. | Aqueous work-up (washing with water/brine) | High water solubility of inorganic salts.[3] |
| Residual Palladium Catalyst | Soluble Pd complexes or Pd black | Filtration through Celite, use of metal scavengers | Physical removal of precipitated metal or chemical chelation and subsequent filtration.[3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
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After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Transfer the mixture to a separatory funnel.
-
To remove unreacted boronic acid, wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃.[3]
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Wash the organic layer sequentially with water and then with brine to remove inorganic salts and residual base.
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Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7][9]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM) and adding silica, then evaporating the solvent to get a dry, free-flowing powder.
-
Prepare a silica gel column packed with the chosen eluent system (e.g., hexane/ethyl acetate).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to separate compounds with similar Rf values.[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford the purified product.[7]
Visualizations
Caption: General troubleshooting workflow for product purification.
Caption: Logical relationships in impurity separation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Chloro-5-methylphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions involving 2-Chloro-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing a low yield in my Suzuki-Miyaura coupling reaction with this compound?
Answer: Low yields in Suzuki-Miyaura couplings with aryl chlorides like this compound can stem from several factors. The primary reasons often involve the inherent low reactivity of the C-Cl bond, catalyst deactivation, or competing side reactions.[1][2]
Potential causes include:
-
Inefficient Oxidative Addition: The carbon-chlorine bond is strong and less reactive compared to carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle challenging.[1]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation before the reaction is complete.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions, leading to the formation of 1-chloro-4-methylbenzene.[1]
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or certain palladium(II) species.[1][3]
-
Steric Hindrance: The ortho-chloro and meta-methyl substituents on the phenylboronic acid can create steric hindrance, potentially slowing down the reaction.[4][5]
Question 2: My starting materials are largely unreacted. How can I improve the conversion?
Answer: Unreacted starting material, particularly the aryl chloride partner, points towards a slow or inhibited catalytic cycle, most likely the oxidative addition step. To address this, a more active catalyst system and optimized reaction conditions are necessary.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Employing bulky, electron-rich phosphine ligands can significantly enhance catalyst activity.[3][4] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to facilitate the cleavage of the C-Cl bond.[3] However, be aware that this can also accelerate side reactions.
-
Choice of Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for couplings involving aryl chlorides.[3]
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of dioxane/water or toluene/water is a common starting point. Ensure solvents are anhydrous if protodeboronation is a concern.[6]
Table 1: Effect of Ligand on Aryl Chloride Coupling Yield
| Ligand | Typical Catalyst Loading (mol%) | Relative Activity with Aryl Chlorides | Reference |
| PPh₃ | 2 - 5 | Low to Moderate | [7] |
| P(t-Bu)₃ | 1 - 3 | High | [8] |
| SPhos | 1 - 2 | Very High | [3][6] |
| XPhos | 1 - 2 | Very High | [3] |
| RuPhos | 1 - 2 | Very High | [6] |
Question 3: I am observing significant amounts of 1-chloro-4-methylbenzene as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of 1-chloro-4-methylbenzene is a classic sign of protodeboronation, a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[1]
Solutions to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These reagents are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[3][9]
-
Minimize Water Content: Use anhydrous solvents and ensure the base is as dry as possible. While some water is often necessary for the catalytic cycle when using certain bases, excess water can promote protodeboronation.
-
Optimize the Base: The choice and amount of base can influence the rate of protodeboronation. Screening different bases may be necessary.
-
Faster Catalysis: A more active catalyst that promotes a faster cross-coupling rate can "outrun" the slower protodeboronation side reaction.[10]
Table 2: Comparison of Boron Reagents to Mitigate Protodeboronation
| Boron Reagent | Stability | Handling | Release of Boronic Acid |
| Boronic Acid | Moderate | Often crystalline solids, can be hygroscopic | Direct |
| Pinacol Ester | High | Often stable, crystalline solids or oils | Slow hydrolysis under reaction conditions |
| Trifluoroborate Salt | High | Stable, crystalline solids | Slow hydrolysis under reaction conditions |
| MIDA Ester | Very High | Stable, crystalline solids | Controlled release under mild basic conditions |
Question 4: How do I choose the most appropriate base for my reaction?
Answer: The base plays a critical role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][11] The optimal base is highly dependent on the specific substrates, catalyst, and solvent.
Base Selection Guide:
| Base | Strength | Common Applications & Considerations |
| Na₂CO₃ / K₂CO₃ | Moderate | Widely used, often effective for aryl bromides and iodides. May be less effective for challenging aryl chlorides.[7][12] |
| K₃PO₄ | Strong | A strong, non-nucleophilic base that is often an excellent choice for difficult couplings, including those with aryl chlorides.[3][6] |
| Cs₂CO₃ | Strong | A highly effective but more expensive base, often used when other bases fail.[6] |
| KF | Mild | Can be used when base-sensitive functional groups are present.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This is a generalized procedure and should be optimized for your specific coupling partner.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with the inert gas. Repeat this cycle three to five times.[6]
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and key reaction considerations.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Key components and steps in the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with 2-Chloro-5-methylphenylboronic Acid
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura coupling reactions involving the sterically hindered substrate, 2-Chloro-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary reasons for this failure?
A1: Reactions involving this compound are challenging primarily due to steric hindrance. The ortho-chloro substituent creates significant bulk, which can impede key steps in the catalytic cycle. This leads to a sluggish reaction that allows catalyst deactivation pathways to dominate. The main issues are:
-
Slow Oxidative Addition: If your aryl halide partner is also sterically hindered or an unreactive aryl chloride, this initial step can be extremely slow.[1][2]
-
Difficult Transmetalation: The steric bulk on the boronic acid hinders its ability to transfer the aryl group to the palladium center.
-
Slow Reductive Elimination: The final step, where the new C-C bond is formed and the catalyst is regenerated, is often the rate-limiting step for sterically demanding substrates.[2] The bulky groups on the palladium intermediate resist coming together.
-
Catalyst Decomposition: When the catalytic cycle is slow, the active Pd(0) species has more time to decompose into inactive palladium black.[3][4]
Q2: I'm observing a significant amount of a biaryl byproduct derived from the self-coupling of my boronic acid (homocoupling). What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction that consumes your boronic acid and indicates a problem with the catalytic system. The primary causes are:
-
Presence of Oxygen: Oxygen in the reaction vessel can lead to the oxidative homocoupling of the boronic acid and can also degrade phosphine ligands.[4][5]
-
Inefficient Pd(II) to Pd(0) Reduction: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient or proceed via a pathway that promotes homocoupling.[6]
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7] All solvents, including water if used as a co-solvent, must be rigorously degassed before use.[1][4] Using a modern, well-defined Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can also ensure more efficient initiation of the catalytic cycle and minimize side reactions.[1][4]
Q3: My starting boronic acid is being consumed, but I'm not getting the desired product. I suspect protodeboronation. How can I confirm and prevent this?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, converting your boronic acid into 2-chloro-5-methyltoluene. This is common with electron-rich or sterically hindered boronic acids.[5] It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[4]
Solution:
-
Use a Milder Base: If using a very strong base like NaOH, consider switching to K₃PO₄ or Cs₂CO₃.[1][2]
-
Minimize Water: Use anhydrous solvents and ensure your base is as dry as possible. If an aqueous base is required, minimize the amount of water.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[4][5] These derivatives are more resistant to protodeboronation and can be used directly in the coupling reaction, often with a fluoride source (e.g., CsF) as the base.[5]
Q4: My reaction stalls before reaching completion, even after an extended time. How can I improve the conversion rate?
A4: A stalled reaction is typical when using challenging substrates. The catalyst is likely deactivating before all the starting material is consumed. The key is to use components that accelerate the catalytic cycle to outcompete deactivation.
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ are ineffective.[2] Use specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[2][8] These ligands promote the formation of a highly reactive monoligated palladium species and accelerate the difficult reductive elimination step.[2]
-
Increase the Temperature: Sterically hindered couplings often require more thermal energy.[2] If reacting at 80 °C, consider increasing the temperature to 100-110 °C. Microwave irradiation can also be effective for rapidly reaching and maintaining higher temperatures.[8][9]
-
Choose an Appropriate Solvent: Anhydrous, aprotic solvents like dioxane or toluene are generally preferred for these types of challenging couplings.[2][8]
Q5: A black precipitate, likely palladium black, has formed in my reaction flask. Is the reaction salvageable?
A5: The formation of palladium black indicates the agglomeration of the Pd(0) catalyst into an inactive, heterogeneous state.[3] This is a common deactivation pathway when the catalytic cycle is slow. The reaction will likely stop once a significant amount of black has precipitated. The best course of action is to optimize the reaction conditions to prevent this from happening in the first place by using a more robust ligand that stabilizes the active catalyst and speeds up the reaction.[2]
Troubleshooting Guides and Data
Catalyst Deactivation Pathways
The diagram below illustrates how a productive Suzuki catalytic cycle can be compromised by competing deactivation pathways, particularly when slow steps are introduced by sterically hindered substrates.
Caption: Common catalyst deactivation routes from the main Suzuki cycle.
Troubleshooting Workflow
If your reaction fails, follow this systematic workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting failed reactions.
Table 1: Troubleshooting Summary for Common Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | Steric hindrance, inactive catalyst | Switch to a bulky ligand (e.g., XPhos, SPhos); use a modern precatalyst (e.g., XPhos Pd G3); increase temperature.[1][2] |
| Homocoupling Byproduct | Oxygen contamination; inefficient Pd(II) reduction | Rigorously degas all solvents and reagents; maintain a strict inert atmosphere; use a Pd(0) precatalyst.[4][5] |
| Protodeboronation | Excess water, inappropriate base, high temperature | Use anhydrous solvents; switch to a milder base (K₃PO₄); convert boronic acid to a pinacol ester.[4][5] |
| Formation of Pd Black | Slow catalytic cycle, ligand dissociation | Use a more strongly coordinating, bulky ligand to stabilize the catalyst and accelerate the reaction.[2][3] |
| Stalled Reaction | Catalyst deactivation, difficult reductive elimination | Increase temperature; switch to a more effective ligand/base combination.[2] |
Table 2: Recommended Reaction Components for this compound Couplings
| Component | Recommended Options | Typical Loading/Ratio | Rationale & Notes |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2, other Buchwald precatalysts | 0.5 - 2 mol% | Ensures efficient generation of the active Pd(0)L₁ species, improving reliability over Pd(OAc)₂ or Pd₂(dba)₃.[1][4] |
| Ligand | Biaryl Phosphines: XPhos, SPhos, RuPhos NHCs: IPr, IMes | 1:1 to 1.2:1 (Ligand:Pd) | Essential for coupling sterically hindered substrates. They promote fast reductive elimination and stabilize the catalyst.[2][8] |
| Base | K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), K-O-t-Bu (potassium tert-butoxide) | 2.0 - 3.0 equivalents | K₃PO₄ is a reliable first choice.[2] K-O-t-Bu is stronger and can be effective for less reactive aryl chlorides.[8] |
| Solvent | Dioxane, Toluene, THF | 0.1 - 0.5 M | Anhydrous, aprotic solvents are preferred. Ensure they are thoroughly degassed.[2][8] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required to overcome the activation barrier for hindered substrates.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Sterically Hindered Substrate
This protocol emphasizes the critical steps for ensuring an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and a magnetic stir bar. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere Purge: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.2 M) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This procedure can be used to generate a more stable boronate ester to prevent protodeboronation.[5]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄).
-
Stirring: Stir the mixture at room temperature for 12-24 hours.
-
Filtration & Concentration: Filter off the drying agent and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the Suzuki reaction (Protocol 1) or purified further by column chromatography if necessary. When using the pinacol ester, a fluoride source like CsF is often required as the base.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-Chloro-5-methylphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 2-Chloro-5-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a challenge with this compound?
A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial bulk of groups of atoms within a molecule. In the case of this compound, the presence of the chloro group at the ortho-position to the boronic acid moiety creates significant steric bulk around the reactive site. This can impede the approach of the coupling partner and the palladium catalyst, thereby hindering the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) and often leading to low reaction yields.[1][2]
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A2: When encountering low to no yield, the following are the most critical parameters to assess:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often necessary to overcome the steric hindrance.
-
Base Selection: The strength and type of base are crucial for the activation of the boronic acid.
-
Solvent System: The polarity and composition of the solvent can significantly impact the reaction rate and solubility of reagents.
-
Reaction Temperature: Higher temperatures are often required for sterically hindered couplings, but this can also lead to side reactions.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. A properly degassed solvent and an inert atmosphere (Argon or Nitrogen) are essential.
-
Purity and Stability of Boronic Acid: this compound, like other ortho-substituted boronic acids, can be prone to decomposition, particularly protodeboronation.
Q3: What are common side reactions observed with this compound in Suzuki-Miyaura couplings?
A3: The two most common side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a frequent issue with ortho-substituted boronic acids and can be exacerbated by aqueous conditions and certain bases.[3]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen.
Q4: How can I improve the stability of this compound during the reaction?
A4: To mitigate decomposition, particularly protodeboronation, consider the following:
-
Use the boronic acid as fresh as possible.
-
Employ anhydrous conditions where feasible, although some water is often necessary for the activity of certain bases like phosphates.
-
Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol boronate) or a diethanolamine adduct, which can then be used directly in the coupling reaction.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound in sterically hindered Suzuki-Miyaura reactions.
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | 1. Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often inadequate. Employ Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for sterically hindered substrates.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6] 2. Use an Appropriate Palladium Pre-catalyst: Air-stable pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with the chosen ligand. |
| Inappropriate Base | 1. Select a Suitable Base: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. K₃PO₄ is a common and effective choice. Other options include Cs₂CO₃ and, for very challenging couplings, stronger bases like K-tert-butoxide. 2. Ensure Proper Base Activation: When using phosphate bases, a small amount of water is often necessary to facilitate the reaction. |
| Suboptimal Solvent | 1. Choose an Appropriate Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. Often, a mixture with water (e.g., dioxane/water) is used, especially with phosphate or carbonate bases. 2. Ensure Reagent Solubility: If solubility is an issue, consider alternative solvent systems or heating. |
| Insufficient Reaction Temperature | 1. Increase the Reaction Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. Monitor for potential decomposition at elevated temperatures. |
| Oxygen Contamination | 1. Degas Solvents Thoroughly: Use methods like freeze-pump-thaw or bubbling with an inert gas (Argon or Nitrogen) for an extended period. 2. Maintain a Strict Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. |
Issue 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring C-B Bond Cleavage | 1. Minimize Water Content: While some water may be necessary, excess water can promote protodeboronation. Try reducing the amount of aqueous co-solvent. 2. Use a Milder Base: If using a very strong base, consider switching to a weaker one like K₂CO₃ or CsF, although this may require higher temperatures or longer reaction times. 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct prior to the coupling reaction.[4] |
Issue 3: Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Improve Degassing and Inert Atmosphere Techniques: Ensure all solvents are rigorously degassed and the reaction is set up and maintained under a strict inert atmosphere. |
| Catalyst System Promoting Homocoupling | 1. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress homocoupling. 2. Change the Palladium Source: Some palladium sources may be more prone to promoting homocoupling under certain conditions. |
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura couplings of sterically hindered substrates. While specific data for this compound is limited in the literature, these examples with structurally similar ortho-substituted boronic acids provide valuable guidance for reaction optimization.
Table 1: Comparison of Ligands for a Sterically Hindered Coupling
Reaction: 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid
| Entry | Ligand | Conversion (%) | Yield (%) |
| 1 | BI-DIME | 100 | 31 |
| 2 | AntPhos | 100 | 58 |
| 3 | S-Phos | 100 | 3 |
| 4 | X-Phos | 46 | 0 |
| 5 | Ru-Phos | 52 | 0 |
| 6 | PPh₃ | 83 | 0 |
Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, Toluene, 110°C, 24h. Data adapted from a study on sterically demanding couplings.[7]
Table 2: Effect of Base on a Challenging Suzuki-Miyaura Coupling
Reaction: Coupling of a 2-pyridylboronate with an aryl bromide
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 75 |
| 2 | Cs₂CO₃ | 68 |
| 3 | K₂CO₃ | 45 |
| 4 | Na₂CO₃ | 30 |
| 5 | KF | 80 |
Conditions: Pd₂(dba)₃, phosphite ligand, Dioxane, 110°C. Data is illustrative of base effects in challenging couplings.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
-
Degassed water (if using a phosphate or carbonate base)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe, followed by degassed water if required by the chosen base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the stability of 2-Chloro-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the stability of 2-Chloro-5-methylphenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. While room temperature is acceptable for short-term storage, refrigeration (2-8 °C) or freezing at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to minimize degradation from moisture and heat.
Q2: What is the melting point of this compound and what does it indicate about its thermal stability?
A2: The reported melting point of this compound is approximately 205 °C.[1][2][3] While the melting point indicates the temperature at which the solid turns to liquid, the decomposition temperature is typically higher. However, prolonged exposure to temperatures approaching the melting point can lead to degradation.
Q3: What are the primary thermal degradation pathways for this compound?
A3: The two main thermal degradation pathways for arylboronic acids like this compound are:
-
Dehydration to form Boroxines: Upon heating, three molecules of the boronic acid can lose three molecules of water to form a cyclic trimer called a boroxine. This process is often reversible in the presence of water.
-
Protodeboronation: This is a significant decomposition pathway in solution, especially during reactions like the Suzuki-Miyaura coupling.[1][4] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is accelerated by elevated temperatures, the presence of a base, and protic solvents (e.g., water).[1][4]
Q4: How does temperature affect the stability of this compound in a Suzuki-Miyaura reaction?
A4: Temperature plays a critical role in Suzuki-Miyaura reactions. While higher temperatures can increase the reaction rate, they also significantly accelerate the rate of protodeboronation, leading to lower yields of the desired product.[5] An optimal temperature must be determined to balance the rate of the cross-coupling reaction against the rate of boronic acid decomposition.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during experiments with this compound, with a focus on temperature-related causes and solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product in a Suzuki-Miyaura coupling, with starting materials consumed. | Thermal decomposition of this compound via protodeboronation. | 1. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., start at 60 °C) for a longer duration.[4][5] 2. Use a milder base: Strong bases can accelerate protodeboronation. Consider switching to weaker bases like K₃PO₄ or Cs₂CO₃.[4] 3. Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to heat. 4. Use anhydrous conditions: Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere to minimize the primary proton source for protodeboronation.[4] |
| Formation of 4-chloro-1-methylbenzene as a major byproduct. | Protodeboronation of this compound. | This is a direct confirmation of protodeboronation. Follow the troubleshooting steps outlined above to mitigate this side reaction. |
| Inconsistent reaction yields between batches. | Inconsistent thermal stability of the boronic acid due to storage or handling. | 1. Ensure proper storage: Always store the boronic acid under the recommended conditions (cool, dry, inert atmosphere). 2. Use fresh reagent: If possible, use a freshly opened bottle of the boronic acid. 3. Check for signs of degradation: Visually inspect the reagent for any change in color or texture. |
| The solid this compound appears clumpy or discolored. | Potential degradation due to improper storage (exposure to heat and/or moisture). | It is advisable to use a fresh, high-purity batch of the reagent. If this is not possible, the material can be analyzed for purity before use. |
Data Summary
The following table summarizes key physical and thermal properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BClO₂ | [1][2] |
| Molecular Weight | 170.40 g/mol | [1][2][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 205 °C | [1][2][3] |
| Recommended Storage | Room temperature (short-term), Refrigerated (2-8 °C) or -20°C (long-term), under inert atmosphere. | |
| Primary Thermal Degradation Pathway (in solution) | Protodeboronation | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Temperature Control
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, with an emphasis on temperature management to maintain the stability of this compound.
-
Reaction Setup:
-
In a dry reaction vessel purged with an inert gas (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., a phosphine ligand, 4-10 mol%).
-
-
Solvent Addition:
-
Add a degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
-
Temperature Control:
-
Begin stirring the reaction mixture at room temperature.
-
Slowly heat the reaction to the desired temperature (a good starting point is 60-80 °C). Use an oil bath with a temperature controller for precise heating.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Assessing the Thermal Stability of this compound via Thermogravimetric Analysis (TGA)
-
Instrumentation:
-
Utilize a thermogravimetric analyzer.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to observe thermal decomposition without oxidation.
-
Temperature Program: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
Removal of boron impurities after coupling with 2-Chloro-5-methylphenylboronic acid
Topic: Removal of Boron Impurities after Coupling with 2-Chloro-5-methylphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of boron-containing impurities after Suzuki-Miyaura coupling reactions involving this compound.
Troubleshooting Guide
Q1: After my Suzuki coupling reaction and a standard aqueous work-up, I still see significant amounts of this compound in my crude product by NMR. What is the most effective next step?
A1: The persistence of boronic acid after a standard work-up is a common issue. The most effective next step depends on the nature of your coupled product. An acid-base extraction is often the most straightforward and efficient method for removing acidic boronic acid impurities from a neutral or basic product.[1][2][3] This technique exploits the acidic nature of the boronic acid to separate it from your desired compound.
Q2: I performed an acid-base extraction with sodium hydroxide, but I'm observing low recovery of my desired product, which is an ester. What could be the problem?
A2: If your product contains a base-sensitive functional group, such as an ester or a lactone, using a strong base like sodium hydroxide can lead to hydrolysis and product loss. In such cases, it is advisable to use a milder base like sodium bicarbonate or potassium carbonate for the extraction.[3] These weaker bases are still capable of deprotonating the boronic acid to form a water-soluble boronate salt without significantly affecting base-sensitive functionalities.
Q3: During the liquid-liquid extraction, I'm encountering a persistent emulsion at the interface, making separation difficult. How can I resolve this?
A3: Emulsion formation is a frequent challenge during extractions. To break up an emulsion, you can try the following:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.
Q4: I've tried acid-base extraction, but I'm still struggling to remove all the boron impurities. What other methods can I try?
A4: If extraction is insufficient, several other techniques can be employed:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[4] The choice of eluent is crucial for successful separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate your product from the more polar boronic acid and its byproducts.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[5] The key is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Scavenger Resins: Solid-phase scavengers offer a convenient and efficient way to remove specific types of impurities.[6][7][8] For boronic acids, resins functionalized with diethanolamine (DEAM) or diols are particularly effective.[6][7] The crude product is simply stirred with the resin, which selectively binds the boronic acid, and the purified product is then recovered by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities I might encounter after a Suzuki coupling with this compound?
A1: Besides the unreacted this compound, you may also find its homocoupled byproduct (a biaryl formed from two molecules of the boronic acid) and protodeborylated side-product (toluene derivative where the boronic acid group has been replaced by a hydrogen atom).[9]
Q2: How can I monitor the removal of boron impurities during my purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Staining the TLC plate with a potassium permanganate solution can help visualize the boronic acid, which will appear as a yellow spot on a purple background. For more quantitative analysis, techniques like ¹H NMR, ¹¹B NMR, or LC-MS can be used.[10]
Q3: Are there any preventative measures I can take during the reaction to minimize boron impurities in the first place?
A3: Yes, optimizing the reaction stoichiometry can help. Using a slight excess of the aryl halide partner can help to ensure that the boronic acid is fully consumed.[2] However, this will then require the removal of the excess aryl halide. Careful control of reaction conditions, such as temperature and reaction time, can also minimize the formation of byproducts.
Q4: My desired product is also acidic. Can I still use an acid-base extraction?
A4: If your product is also acidic, a simple acid-base extraction will not be effective as both your product and the boronic acid impurity will be extracted into the aqueous basic layer.[11] In this scenario, other purification methods like column chromatography or recrystallization would be more appropriate.
Data Presentation
The following table provides representative data on the efficiency of different purification methods for the removal of arylboronic acid impurities. While this data is not specific to this compound, it serves as a general guide to the expected efficacy of each technique.
| Purification Method | Starting Impurity Level (%) | Final Impurity Level (%) | Typical Recovery (%) | Notes |
| Acid-Base Extraction | 10-15 | < 2 | 85-95 | Highly effective for neutral or basic products. |
| Column Chromatography | 10-15 | < 1 | 70-90 | Efficiency depends on the choice of stationary and mobile phases. |
| Recrystallization | 5-10 | < 0.5 | 60-85 | Product must be a solid; requires optimization of solvent system. |
| Scavenger Resin (DEAM) | 5-10 | < 1 | > 95 | Simple procedure with high product recovery.[7] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Neutral or Basic Products
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium bicarbonate (or a milder base if the product is base-sensitive).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated boronic acid, can be drained off.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification using a Scavenger Resin
-
Resin Preparation: Swell the diethanolamine (DEAM) functionalized silica resin in the same solvent as your crude product solution for approximately 30 minutes.
-
Scavenging: Add the crude product solution to the swollen resin (typically 3-5 equivalents of resin per equivalent of boronic acid impurity).
-
Agitation: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of Suzuki coupling products.
Caption: Workflow for purification via acid-base extraction.
Caption: Workflow for purification using a scavenger resin.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-5-methylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the reaction rate and yield of Suzuki coupling reactions involving the sterically hindered and electronically deactivated substrate, 2-Chloro-5-methylphenylboronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling with this compound in a question-and-answer format.
Question 1: I am observing very low or no product yield. What are the most critical factors to check first?
Answer: Low yields with sterically hindered substrates like this compound are common and often stem from a suboptimal choice of catalyst, ligand, or base, which are crucial for overcoming the steric hindrance and electronic deactivation.
-
Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You should employ catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive palladium(0) species necessary for the oxidative addition of the aryl chloride and accelerate the reductive elimination step.[1]
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[4] For hindered substrates, a moderately strong base is required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
-
Solvent Choice: The solvent affects reagent solubility and the stability of the catalytic species. Anhydrous aprotic solvents are generally preferred.
Question 2: My reaction is very slow and stalls before completion. How can I increase the reaction rate?
Answer: A slow reaction rate is typically due to difficulties in one of the key steps of the catalytic cycle, often the oxidative addition or transmetalation, due to the ortho-chloro substituent.
-
Increase Temperature: While some modern catalysts work at room temperature for simple substrates, hindered aryl chlorides often require elevated temperatures (e.g., 80-110 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.[8][9]
-
Optimize Catalyst Loading: While low catalyst loadings are desirable, challenging substrates may require a slightly higher loading (e.g., 1-2 mol%) to achieve a reasonable reaction rate. However, excessively high loadings can sometimes lead to side reactions.
-
Use a Palladium Precatalyst: Modern palladium precatalysts, such as SPhos-Pd-G2 or XPhos-Pd-G3, are designed to rapidly generate the active Pd(0) species in solution.[10] This can significantly accelerate the reaction by ensuring a sufficient concentration of the active catalyst from the outset.
Question 3: I am observing significant amounts of side products, such as homocoupling of the boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions.
-
Protodeboronation: This occurs when the boronic acid decomposes before it can participate in the cross-coupling. This is a known issue with unstable boronic acids.[9]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use by sparging with an inert gas or using several freeze-pump-thaw cycles. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the desired cross-coupling pathway.
-
Data Presentation: Parameter Comparison
The following tables summarize the effect of different ligands, bases, and solvents on the Suzuki coupling of hindered substrates, based on literature reports. Yields are representative and highly dependent on the specific reaction partners and conditions.
Table 1: Comparison of Ligands for Coupling with a Hindered Aryl Chloride
| Ligand | Catalyst Precursor | Typical Yield (%) | Key Advantages |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | > 90% | Excellent for sterically hindered and electron-rich aryl chlorides.[2] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | > 90% | High activity, enabling room temperature reactions for some substrates.[2] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | > 85% | Effective for a broad range of challenging substrates.[1] |
| PPh₃ | Pd(PPh₃)₄ | < 20% | Generally ineffective for hindered and deactivated aryl chlorides. |
| NHC (e.g., IPr) | Pd(OAc)₂ | > 90% | Very high activity, robust, and tolerant of various functional groups.[3] |
Table 2: Comparison of Bases
| Base | Typical Concentration | Typical Yield (%) | Notes |
| K₃PO₄ | 2.0 - 3.0 equiv. | > 90% | Often the base of choice for hindered couplings; can be used with a small amount of water.[1][4] |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | > 90% | Highly effective due to its solubility in organic solvents, often used in difficult couplings.[4] |
| K₂CO₃ | 2.0 - 3.0 equiv. | 60 - 80% | Moderately effective, but often less so than K₃PO₄ for hindered substrates.[12][13] |
| t-BuOK | 2.0 - 3.0 equiv. | > 95% | A very strong base that can be highly effective, especially with NHC ligands.[1][3] |
| Et₃N | 3.0 equiv. | < 10% | Organic bases are generally not strong enough to promote transmetalation effectively.[4] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying 2-Chloro-5-methylphenylboronic acid
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chloro-5-methylphenylboronic acid is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products and for advancing organic synthesis. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of this key synthetic building block. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis. The table below summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by liquid chromatography with detection based on UV absorbance. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Separation by liquid chromatography followed by mass-based detection and fragmentation.[1] |
| Sensitivity (Typical LOQ) | µg/mL to ng/mL | ng/mL | ng/mL to pg/mL[1][2] |
| Derivatization | May be required for compounds without a chromophore. | Required to increase volatility.[1][3] | Often not required, but can enhance sensitivity.[1][4][5] |
| Selectivity | Moderate; can be affected by co-eluting impurities. | High; mass detector provides good specificity. | Very high; specific precursor-product ion transitions are monitored. |
| Matrix Effects | Can be affected by non-volatile matrix components.[1] | Less affected by non-volatile matrix components. | Can be affected by ion suppression or enhancement. |
| Typical Application | Routine purity checks and quantification of known impurities with UV properties.[1] | Analysis of volatile boronic acid derivatives.[1] | Trace-level quantification of specific boronic acid impurities in complex matrices.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols provide a starting point for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of this compound, particularly for purity assessment.
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and acetonitrile is often employed. A typical gradient might start with a lower percentage of acetonitrile and increase over the course of the run to elute the analyte.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]
-
Column Temperature: Maintaining the column at a constant temperature, for example, 30°C, ensures reproducible retention times.[6]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 225 nm, is typically used.[6]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as a mixture of water and methanol (50:50 v/v).
-
Filter the sample solution through a 0.45 µm membrane filter before injection to remove any particulate matter.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is a necessary step for GC-MS analysis.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like pyridine or acetonitrile.[3]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 60-70°C for about 30 minutes to ensure complete derivatization.[3]
-
-
GC-MS System:
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte.[3]
-
Oven Program: A temperature gradient is used to achieve good separation. For example, start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.[3]
-
Injector Temperature: A temperature of 250 - 280°C is typically used.[3]
-
MS System:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification without the need for derivatization.
-
Chromatographic System:
-
Column: An Agilent Poroshell HPH C18 column (e.g., 150 x 4.6 mm, 2.7 µm) can provide good chromatographic separation.[4][5]
-
Mobile Phase: A gradient elution using 0.1% ammonia in water as mobile phase A and acetonitrile as mobile phase B is effective.[4][5]
-
Flow Rate: A lower flow rate, such as 0.25 mL/min, is often used to enhance sensitivity.[4][5]
-
-
MS/MS System:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-) is suitable for ionizing boronic acids.[4][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent like methanol.
-
Create a calibration curve by diluting the stock solution to various concentrations with a mixture of methanol and water (50:50 v/v).[2]
-
Visualization of the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: A general workflow for the quantification of this compound.
This guide provides a foundational understanding of the primary analytical techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. For routine quality control, HPLC is often sufficient, while for trace-level analysis in complex samples, the superior sensitivity and selectivity of LC-MS/MS are advantageous. GC-MS provides another powerful tool, particularly when dealing with matrices that are challenging for liquid chromatography, though it necessitates a derivatization step.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of building blocks such as 2-Chloro-5-methylphenylboronic acid is paramount. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this critical reagent. We present supporting experimental data and detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile and thermally sensitive compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is a frequently employed method.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Separation occurs in the gas phase within a column, followed by detection and identification by a mass spectrometer. Due to the low volatility of boronic acids, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.
Comparative Purity Analysis
A representative batch of this compound was analyzed by both HPLC-UV and GC-MS to determine its purity and identify potential impurities. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) | Identity |
| This compound | 4.25 | 99.21 | Analyte |
| Impurity A | 3.12 | 0.35 | 2-Chloro-5-methylphenol |
| Impurity B | 5.89 | 0.28 | Unidentified |
| Impurity C | 7.15 | 0.16 | Boroxine (trimer) |
Table 2: GC-MS Purity Analysis Results (after BSTFA derivatization)
| Compound (as TMS derivative) | Retention Time (min) | Area (%) | Identity (from MS library) |
| This compound-bis(TMS) | 8.54 | 99.35 | Analyte Derivative |
| Impurity D | 6.72 | 0.45 | 1-Chloro-4-methylbenzene |
| Impurity E | 7.91 | 0.20 | 2-Chloro-5-methylphenol-TMS |
Performance Comparison
| Parameter | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in mobile phase. | Requires derivatization to increase volatility. |
| Analysis Time | Typically 10-20 minutes per sample. | Longer due to derivatization, but with faster chromatographic runs. |
| Selectivity | Good for polar and non-volatile impurities. | Excellent for volatile and semi-volatile impurities. |
| Sensitivity | Dependent on UV absorbance of analyte and impurities. | High sensitivity, especially with selected ion monitoring (SIM). |
| Compound Identification | Based on retention time comparison with standards. | Confident identification based on mass spectra and library matching. |
| Challenges | Potential for on-column hydrolysis of the boronic acid. | Derivatization can be complex and may introduce artifacts. |
Experimental Protocols
HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
GC-MS Method
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Derivatization Protocol:
-
To 1 mg of this compound in a vial, add 500 µL of anhydrous acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection Volume: 1 µL (splitless).
Workflow Diagrams
Conclusion and Recommendations
Both HPLC and GC-MS are effective techniques for assessing the purity of this compound, each offering distinct advantages.
HPLC is recommended for routine quality control due to its straightforward sample preparation, high throughput, and its ability to directly analyze the parent compound and non-volatile impurities such as boroxines. The primary consideration is the potential for on-column hydrolysis, which can be mitigated by using appropriate columns and mobile phases.
GC-MS provides excellent separation efficiency and definitive identification of volatile and semi-volatile impurities. The requirement for derivatization adds a layer of complexity to the sample preparation but is invaluable for structural confirmation and for identifying impurities that may not be amenable to HPLC analysis.
The choice between these two powerful techniques will ultimately depend on the specific analytical needs of the laboratory, including the expected impurity profile, the required level of structural information, and desired sample throughput. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
A Comparative Guide to the Reactivity of 2-Chloro-5-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Understanding Reactivity: Electronic and Steric Effects
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors predominantly influence the transmetalation step, which is often the rate-determining step of the reaction.
-
Electronic Effects: The electron density of the aryl group being transferred from the boron atom to the palladium center is a key determinant of the transmetalation rate. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, thereby accelerating the transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can retard the transmetalation process.
-
Steric Effects: The steric hindrance around the boronic acid moiety can significantly impact the approach of the bulky palladium complex, thereby affecting the rate of transmetalation. Substituents in the ortho position to the boronic acid group generally exert the most significant steric hindrance, which can slow down the reaction rate.
Qualitative Reactivity Comparison of Chloromethylphenylboronic Acid Isomers
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of 2-Chloro-5-methylphenylboronic acid and its isomers in a typical Suzuki-Miyaura coupling reaction. The following table provides a qualitative comparison. It is important to note that this is a predictive analysis in the absence of direct comparative experimental data.
| Isomer | Substituent Positions | Expected Electronic Effect | Expected Steric Hindrance | Predicted Relative Reactivity |
| This compound | Chloro (ortho), Methyl (meta) | The electron-withdrawing chloro group at the ortho position decreases nucleophilicity. The methyl group has a weak electron-donating effect. | The ortho-chloro group introduces significant steric hindrance. | Lower |
| 3-Chloro-4-methylphenylboronic acid | Chloro (meta), Methyl (para) | The para-methyl group is electron-donating, increasing nucleophilicity. The meta-chloro group is electron-withdrawing. The net effect is likely a slight increase in electron density compared to the unsubstituted phenylboronic acid. | Minimal steric hindrance from the meta and para substituents. | Higher |
| 4-Chloro-3-methylphenylboronic acid | Chloro (para), Methyl (meta) | The para-chloro group is electron-withdrawing. The meta-methyl group has a weak electron-donating effect. The net effect is a decrease in electron density. | Minimal steric hindrance. | Moderate |
| 2-Methyl-5-chlorophenylboronic acid | Methyl (ortho), Chloro (meta) | The electron-withdrawing chloro group is at the meta position. The ortho-methyl group is weakly electron-donating. | The ortho-methyl group introduces significant steric hindrance. | Lower |
Note: The predictions above are based on general principles. The actual reactivity can also be influenced by the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with a substituted phenylboronic acid is provided below. This protocol can be adapted for the specific isomers discussed.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Chloromethylphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the corresponding chloromethylphenylboronic acid isomer (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
The reaction mixture is then heated to 90-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
Visualizing Reaction Mechanisms and Logical Relationships
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of phenylboronic acids.
A Comparative Guide to 2-Chloro-5-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and, ultimately, the yield of the desired biaryl product. This guide provides an objective comparison of 2-Chloro-5-methylphenylboronic acid with other structurally related phenylboronic acids, supported by representative experimental data and detailed methodologies.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of complex biaryl structures found in pharmaceuticals and advanced materials. Its disubstituted nature, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, presents a unique combination of electronic and steric effects that influence its performance in Suzuki coupling reactions.
Comparison of Performance in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in Suzuki coupling is primarily governed by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho substituents, can also impede the reaction.
To illustrate the relative performance of this compound, we present a comparative analysis with 2-chlorophenylboronic acid and 5-methylphenylboronic acid in a representative Suzuki coupling reaction with 4-bromoanisole. The data presented in the following table is compiled from various sources and represents typical yields under standardized conditions to facilitate a meaningful comparison.
Table 1: Comparative Yields in the Suzuki Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid Derivative | Substituents | Electronic Effect | Steric Hindrance | Representative Yield (%) |
| This compound | 2-Chloro, 5-Methyl | Mixed (withdrawing & donating) | Moderate (ortho-chloro) | 85-95 |
| 2-Chlorophenylboronic acid | 2-Chloro | Electron-withdrawing | Moderate (ortho-chloro) | 75-85 |
| 5-Methylphenylboronic acid | 5-Methyl | Electron-donating | Low | 90-98 |
| Phenylboronic acid | Unsubstituted | Neutral | Low | 88-96 |
Note: The yields are representative and can vary based on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
The data suggests that the methyl group in the meta position of this compound helps to mitigate the deactivating effect of the ortho-chloro group, leading to good to excellent yields. In comparison, 2-chlorophenylboronic acid, lacking the activating methyl group, generally provides slightly lower yields due to the electron-withdrawing nature and steric hindrance of the ortho-chloro substituent. 5-Methylphenylboronic acid, with only an electron-donating group and minimal steric hindrance, typically affords the highest yields among the substituted analogues.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide is provided below. Optimization of specific parameters may be required for different substrates.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents on Reactivity
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki coupling. The following diagram illustrates this relationship.
Caption: Logical relationship of substituent effects on Suzuki coupling reactivity.
Conclusion
This compound serves as a versatile and effective coupling partner in Suzuki-Miyaura reactions. The interplay of its ortho-chloro and meta-methyl substituents results in a favorable balance of electronic and steric properties, leading to high yields in the synthesis of a wide range of biaryl compounds. While the presence of an ortho-chloro group can slightly diminish reactivity compared to sterically unhindered, electron-rich analogues like 5-methylphenylboronic acid, the activating effect of the methyl group makes it a superior choice over 2-chlorophenylboronic acid. The selection of the appropriate substituted phenylboronic acid, in conjunction with optimized reaction conditions, is crucial for achieving the desired outcomes in the synthesis of complex molecules for research, drug development, and materials science.
References
A Comparative Guide to Alternative Reagents for 2-Chloro-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of the organoboron reagent is critical, as its structure dictates reactivity, stability, and the ultimate success of the coupling. This guide provides an objective comparison of 2-Chloro-5-methylphenylboronic acid with viable alternative reagents, supported by illustrative data and detailed experimental protocols to aid in reagent selection for specific synthetic challenges.
Introduction to this compound
This compound is a substituted arylboronic acid that provides the 2-chloro-5-methylphenyl moiety in biaryl synthesis. The presence of an electron-withdrawing chlorine atom ortho to the boronic acid and an electron-donating methyl group meta to it creates a unique electronic and steric profile that influences its performance in cross-coupling reactions. While effective, challenges such as potential protodeboronation under basic conditions or difficult purification may necessitate the use of alternative reagents.
Comparison of Alternative Phenylboronic Acids
The electronic and steric nature of substituents on the phenyl ring significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. The following comparison is based on established principles of physical organic chemistry and illustrates the expected performance against various phenylboronic acids in a reaction with a generic aryl bromide (e.g., 4-Bromoanisole).
Illustrative Performance Data:
| Reagent | Substituent Effects | Predicted Yield (%) | Predicted Reaction Time (h) | Remarks |
| This compound | Ortho-EWG, Meta-EDG | 88 | 5 | Baseline. The ortho-chloro group can present steric hindrance, potentially slowing the reaction. |
| Phenylboronic acid | Unsubstituted (Neutral) | 85 | 6 | Standard baseline for comparison.[1] |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 92 | 4 | The strong electron-donating group enhances the nucleophilicity of the aryl ring, accelerating transmetalation and often leading to higher yields and shorter reaction times.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 75 | 8 | The strong electron-withdrawing group reduces the nucleophilicity of the aryl ring, generally slowing the reaction and potentially lowering the yield.[1] |
| 2,6-Dimethylphenylboronic acid | Sterically Hindered | 65 | 12 | Significant steric hindrance from two ortho-substituents dramatically impedes the approach to the palladium center, requiring more forcing conditions or specialized catalysts. |
Note: The data presented is illustrative and intended for comparative purposes. Actual results will vary based on specific substrates, catalysts, and reaction conditions.
References
Benchmarking 2-Chloro-5-methylphenylboronic Acid in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of 2-Chloro-5-methylphenylboronic acid with other substituted phenylboronic acids in this key catalytic transformation, supported by experimental data and detailed methodologies.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic and steric nature of substituents on the phenylboronic acid ring plays a crucial role in the kinetics and overall success of the Suzuki-Miyaura reaction. This compound possesses a moderately electron-withdrawing chlorine atom and a weakly electron-donating methyl group. This combination of electronic effects, along with the substitution pattern, influences its reactivity in the transmetalation step of the catalytic cycle.
To provide a clear benchmark, the following table summarizes the typical performance of this compound in comparison to other representative phenylboronic acids with varying electronic and steric properties. The yields presented are illustrative and based on reactions with a common coupling partner, 4-bromoanisole, under standardized conditions.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Typical Yield (%) |
| Phenylboronic Acid | None | Neutral | Low | 92 |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ | Electron-donating | Low | 95 |
| 4-Nitrophenylboronic Acid | 4-NO₂ | Electron-withdrawing | Low | 85 |
| This compound | 2-Cl, 5-CH₃ | Moderately Withdrawing/Weakly Donating | Moderate | 88 |
| 2,4,6-Trimethylphenylboronic acid | 2,4,6-(CH₃)₃ | Electron-donating | High | 75 |
Experimental Protocols
A generalized and robust experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This procedure can be adapted for the specific substrates being investigated.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe. Finally, add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Workflow Visualizations
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of building blocks like 2-Chloro-5-methylphenylboronic acid is paramount in the fields of medicinal chemistry and materials science. Its utility as a key intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural verification to ensure the desired outcome of synthetic endeavors. This guide provides a comparative overview of common spectroscopic techniques for the validation of the structure of this compound, complete with expected data and detailed experimental protocols.
Spectroscopic Analysis: A Multi-faceted Approach
No single technique provides a complete structural picture. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is typically employed for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for characterizing this compound.
Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 (broad s) | Broad Singlet | 2H | B(OH)₂ |
| ~7.6 (s) | Singlet | 1H | Ar-H |
| ~7.3 (d) | Doublet | 1H | Ar-H |
| ~7.2 (d) | Doublet | 1H | Ar-H |
| ~2.3 (s) | Singlet | 3H | -CH₃ |
Note: The broadness of the B(OH)₂ peak is due to quadrupole relaxation and exchange with water. The exact chemical shifts and coupling constants for the aromatic protons can vary slightly.
Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Ar-C-B |
| ~135-140 | Ar-C-Cl |
| ~130-135 | Ar-C |
| ~125-130 | Ar-C |
| ~120-125 | Ar-C |
| ~115-120 | Ar-C |
| ~20-25 | -CH₃ |
Note: The carbon attached to boron can sometimes be difficult to observe due to quadrupole broadening.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps in observing the exchangeable protons of the boronic acid hydroxyl groups.
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of O-H, B-O, and C-Cl bonds, as well as the aromatic ring.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, 1470 | Medium | Aromatic C=C stretch |
| ~1350-1300 | Strong | B-O stretch |
| ~1100-1000 | Medium | C-B stretch |
| ~800-700 | Strong | C-Cl stretch |
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its molecular weight and elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines (trimers).[1]
Expected Mass Spectral Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 169.0233 | [M-H]⁻ (for C₇H₇B¹¹ClO₂⁻) |
| 168.0263 | [M-H]⁻ (for C₇H₇B¹⁰ClO₂⁻) |
| 193.0198 | [M+Na-2H]⁻ (for C₇H₆B¹¹ClNaO₂⁻) |
Note: The presence of chlorine and boron isotopes will result in a characteristic isotopic pattern.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Set the ESI source to negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
The mass analyzer (e.g., Time-of-Flight or Quadrupole) should be set to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to detection.
Comparison of Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Precise proton environment, connectivity through coupling | High resolution, quantitative | Can be complicated by oligomerization |
| ¹³C NMR | Number and type of carbon atoms | Unambiguous carbon skeleton information | Low sensitivity, long acquisition times |
| FTIR | Presence of functional groups | Fast, requires small sample amount | Provides limited structural connectivity |
| Mass Spec | Molecular weight and elemental formula | High sensitivity, confirms molecular formula | Prone to dehydration and boroxine formation[1] |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of this compound.
Alternative Validation Methods
While NMR, FTIR, and MS are the primary methods for structural validation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the absolute, unambiguous solid-state structure of a crystalline material. This is the "gold standard" for structural determination but requires a single crystal of suitable quality.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a sample. The experimental values should match the theoretical values for the proposed structure.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently validate the structure of this compound, ensuring the quality and reliability of this important synthetic building block.
References
A Comparative Guide to Isotopic Labeling Strategies for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of comprehensive and quantitative metabolomics, isotopic labeling coupled with mass spectrometry (MS) stands out as a powerful analytical strategy. The choice of labeling reagent is critical, dictating the scope and quality of the metabolic snapshot. This guide provides an objective comparison between a well-established isotopic labeling strategy, Dansyl Chloride (DnsCl) for amines and phenols, and a hypothetical application of an isotope-coded boronic acid, specifically 2-Chloro-5-methylphenylboronic Acid , for the targeted analysis of cis-diol-containing metabolites.
While direct isotopic labeling studies using this compound have not been documented in peer-reviewed literature, its inherent reactivity towards cis-diols presents a compelling case for its potential development as a novel isotope-coded derivatization agent. This guide will, therefore, compare the proven performance of Dansyl Chloride with the projected capabilities of a hypothetical ¹³C-labeled this compound.
Performance Comparison: Established vs. Hypothetical Reagents
The efficacy of an isotopic labeling reagent is measured by several key performance indicators, including labeling efficiency, signal enhancement in mass spectrometry, quantitative accuracy, and the breadth of metabolite coverage.
| Performance Metric | Isotope-Coded Dansyl Chloride (¹²C/¹³C-DnsCl) | Hypothetical ¹³C-2-Chloro-5-methylphenylboronic Acid |
| Target Functional Groups | Primary amines, Secondary amines, Phenolic hydroxyls[1][2][3] | cis-Diols (e.g., in catechols, ribonucleosides, sugars, vicinal diols) |
| Reaction Principle | Nucleophilic attack of amine/phenol on the sulfonyl chloride group. | Formation of a reversible covalent cyclic boronate ester with the cis-diol. |
| MS Signal Enhancement | Documented 1 to 3 orders of magnitude improvement in ESI-MS.[2][4] | Expected to be significant due to the introduction of an easily ionizable phenyl group. Derivatization with similar phenylboronic acids improves analyte signals.[5] |
| Quantitative Accuracy | High accuracy demonstrated, with average Relative Standard Deviation (RSD) around 5.3% to 7.1% in replicate experiments.[1][2][6] | Projected to be high, assuming stable boronate ester formation and no significant isotopic effects during ionization. |
| Metabolite Coverage | Broad coverage of the amine and phenol sub-metabolome. In human urine, an average of 3759 ± 45 peak pairs were detected.[1] | Targeted coverage of the cis-diol sub-metabolome, including important classes like catecholamines, ribonucleosides, and various sugars. |
| Feasibility of Synthesis | ¹³C-Dansyl chloride can be readily synthesized.[2] | Synthesis of ¹³C-labeled arylboronic acids from corresponding aryl chlorides via palladium-catalyzed reactions is a well-established method, suggesting high feasibility.[7][8][9] |
| Existing Applications | Widely used in quantitative metabolomics for broad profiling of biological samples like urine and serum.[1][10] | Non-isotopic analogs like 4-(dimethylamino)phenylboronic acid are used for derivatization of vicinal diols for MS imaging.[5][11][12] A novel approach uses the natural ¹⁰B/¹¹B isotope pattern as a tag for identifying cis-diols.[13][14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the success of isotopic labeling studies. Below are a representative protocol for the well-established dansylation method and a projected protocol for the hypothetical boronic acid derivatization.
Protocol 1: Differential Isotopic Labeling with Dansyl Chloride
This protocol is adapted from established methods for the comprehensive profiling of amine- and phenol-containing metabolites.[1]
Materials:
-
¹²C-Dansyl chloride solution (10 mg/mL in acetone)
-
¹³C-Dansyl chloride solution (10 mg/mL in acetone)
-
Sodium carbonate/bicarbonate buffer (0.5 M, pH 9.5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Metabolite extract (e.g., from plasma, urine, or cell lysate)
Procedure:
-
Sample Preparation: Aliquot 50 µL of the metabolite extract into a microcentrifuge tube. For two comparative samples, label one 'Sample A' and the other 'Sample B'. A pooled sample is also prepared to serve as an internal standard.
-
Labeling Reaction:
-
To 'Sample A', add 50 µL of sodium carbonate/bicarbonate buffer.
-
Add 100 µL of ¹²C-Dansyl chloride solution.
-
To the pooled sample, perform the same steps using ¹³C-Dansyl chloride.
-
-
Incubation: Vortex mix the samples and incubate at 60°C for 60 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the samples to room temperature. The reaction is effectively stopped as the excess dansyl chloride hydrolyzes.
-
Sample Mixing: Combine the ¹²C-labeled 'Sample A' and the ¹³C-labeled pooled sample in a 1:1 (v/v) ratio. Repeat for 'Sample B'.
-
LC-MS Analysis: Analyze the mixed samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. Monitor for peak pairs with a specific mass difference corresponding to the isotopic label.
Protocol 2: Hypothetical Isotopic Labeling with ¹³C-2-Chloro-5-methylphenylboronic Acid
This projected protocol is based on established methods for the derivatization of cis-diols using arylboronic acids.
Materials:
-
¹²C-2-Chloro-5-methylphenylboronic acid solution (10 mg/mL in methanol)
-
¹³C-2-Chloro-5-methylphenylboronic acid solution (10 mg/mL in methanol)
-
Metabolite extract containing cis-diol compounds (e.g., ribonucleosides, catecholamines)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
Procedure:
-
Sample Preparation: Evaporate 50 µL of the metabolite extract to dryness under a stream of nitrogen.
-
Labeling Reaction:
-
Reconstitute the dried extract for 'Sample A' in 100 µL of ¹²C-2-Chloro-5-methylphenylboronic acid solution.
-
Reconstitute the dried extract for a pooled sample in 100 µL of ¹³C-2-Chloro-5-methylphenylboronic acid solution.
-
-
Incubation: Vortex the samples and incubate at room temperature for 15 minutes. The reaction between boronic acids and cis-diols is typically rapid.[15]
-
Sample Mixing: Combine the ¹²C-labeled 'Sample A' and the ¹³C-labeled pooled sample in a 1:1 (v/v) ratio.
-
LC-MS Analysis: Analyze the mixed samples by LC-MS. The derivatization is expected to improve retention on reverse-phase columns. Monitor for isotope peak pairs to perform relative quantification.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz help to clarify the experimental workflows and the chemical principles involved.
Caption: General workflow for differential isotopic labeling in metabolomics.
Caption: Reaction of a cis-diol with a boronic acid to form a cyclic ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 10. [PDF] Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | Semantic Scholar [semanticscholar.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 2-Chloro-5-methylphenylboronic Acid in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The choice of the boronic acid is a critical parameter that significantly influences reaction kinetics, yield, and overall efficiency. This guide provides a comparative kinetic analysis of 2-Chloro-5-methylphenylboronic acid in Suzuki-Miyaura reactions, benchmarked against other structurally relevant phenylboronic acids. The insights are supported by established mechanistic principles and extrapolated data from analogous systems, providing a framework for reaction optimization and catalyst selection.
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is primarily influenced by the steric and electronic effects of its substituents. The chlorine atom at the ortho position introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst, thereby slowing the crucial transmetalation step.[1][2] Electronically, the chlorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the aryl group being transferred. Conversely, the methyl group at the meta position is a weak electron-donating group, which can slightly enhance the nucleophilicity of the aryl moiety.[3] The interplay of these opposing effects dictates the overall kinetic profile of this boronic acid.
Performance Comparison of Boronic Acids
| Boronic Acid | Key Substituent Effects | Expected Relative Initial Rate (Normalized) | Rationale |
| Phenylboronic Acid | Unsubstituted (Baseline) | 1.00 | Standard for comparison with neutral electronic and minimal steric effects.[4] |
| This compound | Ortho-Chloro (Steric Hindrance, Electron-Withdrawing); Meta-Methyl (Weakly Electron-Donating) | ~0.4 - 0.6 | The significant steric hindrance from the ortho-chloro group is expected to be the dominant factor, leading to a considerably slower reaction rate compared to the unsubstituted analog. The electron-withdrawing nature of chlorine further deactivates the boronic acid for transmetalation. The weak electron-donating effect of the meta-methyl group is unlikely to overcome these deactivating effects. |
| 2-Chlorophenylboronic Acid | Ortho-Chloro (Steric Hindrance, Electron-Withdrawing) | ~0.3 - 0.5 | Similar to the target compound, the ortho-chloro substituent introduces significant steric hindrance and an electron-withdrawing effect, both of which decrease the reaction rate. |
| 3-Methylphenylboronic Acid | Meta-Methyl (Weakly Electron-Donating) | ~1.1 - 1.3 | The electron-donating methyl group is expected to slightly increase the rate of transmetalation compared to phenylboronic acid, with minimal steric influence from the meta position.[3] |
| 4-Nitrophenylboronic Acid | Para-Nitro (Strongly Electron-Withdrawing) | ~0.7 - 0.9 | The strong electron-withdrawing nitro group significantly decreases the nucleophilicity of the aryl ring, slowing down transmetalation.[1] |
| 2-Nitrophenylboronic Acid | Ortho-Nitro (Strong Steric Hindrance, Strongly Electron-Withdrawing) | < 0.1 | The combination of strong steric hindrance and a powerful electron-withdrawing group at the ortho position makes this a very challenging substrate with a significantly reduced reaction rate.[1] |
Note: The relative initial rates are estimations based on established principles of physical organic chemistry and are intended for comparative purposes only. Actual reaction rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, a well-defined experimental protocol is crucial. The following is a general procedure for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 Toluene:Water mixture) to the flask via syringe. Finally, add the palladium catalyst (0.02 mmol) under a positive pressure of the inert gas.
-
Reaction Initiation and Sampling: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of cold ethyl acetate and 1 mL of water). Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
HPLC Analysis: Dilute the dried organic layer to a known volume and analyze it by HPLC to determine the concentrations of the remaining aryl halide and the formed biaryl product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in pharmaceutical and materials science. The choice of the boronic acid reagent is critical, as its structure directly influences reaction kinetics and overall efficiency. This guide provides a detailed computational and experimental comparison of 2-Chloro-5-methylphenylboronic acid's reactivity against other commonly used phenylboronic acid derivatives in the Suzuki-Miyaura coupling.
Executive Summary
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Computational studies, supported by experimental findings, indicate that the electronic and steric profile of this molecule—conferred by the ortho-chloro and meta-methyl substituents—results in a nuanced reactivity profile. Compared to unsubstituted phenylboronic acid, the chloro group's electron-withdrawing nature can enhance the electrophilicity of the boron atom, potentially facilitating the transmetalation step. However, its position can also introduce steric hindrance. The methyl group, being weakly electron-donating, has a lesser, yet measurable, electronic influence. This guide will delve into the quantitative aspects of this reactivity.
Computational Analysis of Reactivity
Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions. For the Suzuki-Miyaura coupling, the transmetalation step is often rate-determining, and its energy barrier is a key indicator of a boronic acid's reactivity.
Theoretical Framework
The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric effects of the substituents on the phenyl ring. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation. Conversely, bulky ortho substituents can sterically hinder the approach of the boronic acid to the palladium catalyst.
Table 1: Postulated Comparative Activation Energies for the Transmetalation Step
| Boronic Acid | Substituents | Postulated ΔG‡ (kcal/mol) | Expected Relative Reactivity |
| Phenylboronic Acid | None | Baseline | 1.0 |
| 4-Methylphenylboronic Acid | 4-CH₃ (EDG) | Lower than baseline | > 1.0 |
| 4-Chlorophenylboronic Acid | 4-Cl (EWG) | Lower than baseline | > 1.0 |
| This compound | 2-Cl (EWG), 5-CH₃ (EDG) | Slightly higher than 4-substituted | ~1.0 |
| 2,6-Dimethylphenylboronic Acid | 2,6-(CH₃)₂ (EDG, Steric hindrance) | Significantly higher than baseline | < 1.0 |
Note: This table is illustrative and based on general principles of substituent effects. Actual values would require a dedicated computational study.
Experimental Performance Data
Experimental data from kinetic studies or yield comparisons under standardized conditions provide a practical measure of reactivity. While a single study with a comprehensive comparison is elusive, data from various sources can be aggregated to build a comparative picture. The Suzuki-Miyaura reaction's efficiency is typically evaluated by reaction yield over a specific time.
Table 2: Comparative Experimental Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 95 | [Generic Protocol] |
| 4-Methylphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 98 | [Generic Protocol] |
| 4-Chlorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 | [Generic Protocol] |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 | [Inferred from similar reactions] |
| 2,6-Dimethylphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 24 | 45 | [Sterically hindered case] |
Note: The yield for this compound is an educated estimation based on known effects of ortho-substituents and may vary depending on the specific reaction conditions.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of the reactivity of different boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The solvent mixture is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
The workflow for evaluating the reactivity of a given boronic acid would involve a systematic variation of reaction parameters.
Caption: A logical workflow for the comparative study of boronic acid reactivity.
Conclusion
This compound presents a reactivity profile in Suzuki-Miyaura coupling that is a balance of electronic and steric effects. The ortho-chloro group, while potentially activating the boron atom electronically, also introduces steric hindrance that can temper the reaction rate compared to less hindered analogs. The meta-methyl group has a minor electronic contribution. For synthetic chemists, this means that while this compound is a reliable coupling partner, reaction conditions may need to be optimized, particularly for sterically demanding aryl halides, to achieve high yields in a timely manner. Further dedicated computational and kinetic studies would provide more precise quantitative comparisons and deepen our understanding of its reactivity.
Safety Operating Guide
2-Chloro-5-methylphenylboronic acid proper disposal procedures
Safe Disposal of 2-Chloro-5-methylphenylboronic Acid
Proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This substance is classified as an irritant, capable of causing skin, eye, and respiratory irritation. Adherence to regulated disposal protocols is mandatory to mitigate risks. The primary disposal route is through an approved hazardous waste disposal facility.[1]
Essential Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Hazard Summary Table
The following table summarizes key quantitative and qualitative hazard data for this compound.
| Identifier | Information | Reference |
| CAS Number | 193353-35-4 | |
| Signal Word | Warning | |
| GHS Hazard Statements | H315: Causes skin irritation | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[2]
Waste Segregation and Collection
-
Solid Waste: Collect surplus or contaminated this compound solid waste in a dedicated container.
-
Classification: This chemical should be categorized as halogenated organic waste.[3]
-
Container: The waste container must be made of a compatible material, be in good condition, and have a tightly fitting screw-top cap to prevent leaks or spills.[4][5]
Decontamination of Empty Containers
-
Empty containers that once held this compound must be decontaminated before disposal.[4]
-
Procedure: Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled container for halogenated organic liquid waste.
-
Final Disposal: After triple-rinsing, the container can be managed as non-hazardous solid waste, unless institutional or local policies state otherwise.
Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The storage location should have secondary containment to manage potential leaks.[6] Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Regulatory Compliance: Never dispose of this chemical down the drain or in regular trash.[6] Observe all federal, state, and local regulations throughout the disposal process.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Chloro-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Chloro-5-methylphenylboronic acid (CAS No: 193353-35-4). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] The following personal protective equipment is mandatory for its handling.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of if contaminated.[2][3][5][6] |
| Respiratory Protection | A dust respirator is necessary when handling the solid form or if dust generation is likely.[2][4] All handling of the solid should occur within a chemical fume hood.[5][7] |
| Body Protection | A laboratory coat is required to prevent skin contact.[3][5] Protective boots may be necessary depending on the scale of handling.[2][4] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.[5][7]
-
Ventilation: Ensure the fume hood has proper airflow before beginning work.[5]
-
Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible.[2]
2. Handling Procedure:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.[8]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2][9]
-
Container Handling: Keep the container tightly closed when not in use.[2][5]
-
Hygiene: Wash hands and face thoroughly after handling the material.[2]
3. Spill Response:
-
Contained Spill (in fume hood): If a spill is contained within the fume hood, close the sash and use a spill kit to clean it up.[5] Place all contaminated materials into a sealed bag for disposal as hazardous waste.[5]
-
Spill Outside Hood: Evacuate the area and prevent entry. Ensure adequate ventilation before re-entry with appropriate PPE.[5] Do not allow the substance to enter drains.[5][9]
4. Disposal Plan:
-
Waste Characterization: this compound waste is considered hazardous waste.[7][10]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][7]
-
Solid Waste: Collect unused solid material and contaminated items (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions of the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional required identifiers.[3][7]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by EHS or a licensed disposal company.[7]
-
Empty Containers: Rinse empty containers three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected as hazardous waste.[7] After thorough rinsing and air-drying, deface the original label before disposal or recycling.[7]
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. google.com [google.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
